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GD1a-Ganglioside

Cat. No.: B13832502
M. Wt: 1888.1 g/mol
InChI Key: PLLLCEYCBUPZIU-NCOAJCKSSA-N
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Description

Contextualization of Gangliosides within Glycosphingolipid Biochemistry

Glycosphingolipids (GSLs) are a major class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. numberanalytics.comnih.gov The ceramide itself is composed of a long-chain amino alcohol called sphingosine (B13886) and a fatty acid. mhmedical.com The hydrophilic carbohydrate portion of the molecule extends into the extracellular space from the cell membrane's outer leaflet. encyclopedia.pub

Gangliosides are a specific type of acidic glycosphingolipid that contain one or more sialic acid residues in their carbohydrate structure. nih.govnih.gov Sialic acids, such as N-acetylneuraminic acid (NeuAc), are nine-carbon sugars that are negatively charged at physiological pH, conferring an anionic property to the ganglioside head groups. hmdb.canih.gov This negative charge is a key feature that distinguishes gangliosides from other glycosphingolipids and is crucial for many of their biological functions. drugfuture.com The synthesis of GSLs is a complex process that occurs in the endoplasmic reticulum and Golgi apparatus, involving a series of enzymatic reactions. numberanalytics.com

Classification and Structural Context of GD1a-Ganglioside within the Ganglioside Family (Focus on functional groups and their relevance to biological roles)

The classification of gangliosides is based on the structure of their carbohydrate chain, including the number and position of sialic acid residues. A widely used nomenclature system, originally proposed by Svennerholm, designates gangliosides with a "G" for ganglioside, followed by a letter indicating the number of sialic acids (M for mono-, D for di-, T for tri-, Q for tetra-), and a number that relates to the carbohydrate sequence. hmdb.cagerli.com

GD1a is a disialoganglioside, as indicated by the "D" in its name. gerli.com Its full chemical name is α-N-acetylneuraminosyl-(2->3)-β-D-galactosyl-(1->3)-N-acetyl-β-D-galactosaminyl-(1->4)-[α-N-acetylneuraminosyl-(2->3)]-β-D-galactosyl-(1->4)-β-D-glucosylceramide. nih.gov The core structure shared by the major brain gangliosides, including GD1a, is Galβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer. oup.com In GD1a, one sialic acid molecule is attached to the inner galactose residue, and a second sialic acid is linked to the terminal galactose. oup.com

The specific arrangement of these functional groups is critical to GD1a's biological roles. The oligosaccharide chain acts as a recognition site for other molecules, while the negatively charged sialic acid residues are key to its function. ontosight.aiwikipedia.org These structural features enable GD1a to participate in:

Cell Adhesion and Membrane Structure: The complex carbohydrate structure contributes to the architecture of the cell membrane. ontosight.ai

Modulation of Receptor Activity: GD1a can influence the function of membrane receptors, such as the epidermal growth factor (EGF) receptor. ontosight.ainih.gov

Cellular Signaling: It plays a role in modulating various signal transduction pathways within the cell. ontosight.ai

Axon-Myelin Stability: Along with other gangliosides, GD1a is thought to mediate interactions between axons and myelin, contributing to the long-term stability and protection of nerve fibers. mdpi.com

Pathogen Recognition: GD1a can act as a receptor for certain viruses and bacteria, facilitating their entry into host cells. ontosight.aiasm.org

Interactive Data Table: Structural Comparison of Major Brain Gangliosides

GangliosideNumber of Sialic AcidsSialic Acid LinkageCore Carbohydrate Structure
GM1 1 (Mono)To inner galactoseGalβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer
GD1a 2 (Di)To inner and terminal galactoseGalβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer
GD1b 2 (Di)Two on inner galactoseGalβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer
GT1b 3 (Tri)Two on inner galactose, one on terminal galactoseGalβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer

Historical Perspective and Significance of this compound Research

The term "ganglioside" was first coined by the German scientist Ernst Klenk in 1942 after he isolated these lipids from the ganglion cells of the brain. wikipedia.orggerli.com Early research focused on their high concentration in the central nervous system. drugfuture.com The heterogeneity of brain gangliosides was first demonstrated by Lars Svennerholm in 1956. gerli.com The complete structure of GD1a was elucidated in 1963 by Kuhn and Egge. drugfuture.com

Over the decades, research has revealed the critical roles of gangliosides, including GD1a, in both normal physiology and disease. For instance, alterations in GD1a expression have been observed in various cancers and neurodegenerative diseases. ontosight.ai Furthermore, anti-GD1a antibodies are a serological hallmark of the acute motor axonal neuropathy (AMAN) form of Guillain-Barré syndrome, suggesting a role in its pathogenesis through molecular mimicry with bacterial antigens. jneurosci.orgwikipedia.org Studies have also shown an age-related decline in GD1a levels in both central and peripheral nervous tissues, which may have implications for conditions like Parkinson's disease. mdpi.com The ongoing investigation into GD1a's functions is crucial for developing new therapeutic strategies for a range of neurological and other disorders. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H154N6O40 B13832502 GD1a-Ganglioside

Properties

Molecular Formula

C84H154N6O40

Molecular Weight

1888.1 g/mol

IUPAC Name

(2R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C84H148N4O40.2H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(97)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)43-117-78-68(110)66(108)73(54(40-92)120-78)125-79-69(111)67(109)72(55(41-93)121-79)123-77-61(86-46(4)96)65(107)71(53(39-91)119-77)124-80-70(112)76(128-84(82(115)116)36-50(99)59(85-45(3)95)74(127-84)62(104)51(100)37-89)64(106)56(122-80)44-118-83(81(113)114)35-49(98)60(88-58(103)42-94)75(126-83)63(105)52(101)38-90;;/h31,33,47-56,59-80,89-94,97-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,95)(H,86,96)(H,87,102)(H,88,103)(H,113,114)(H,115,116);2*1H3/b33-31+;;/t47-,48+,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63+,64-,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76-,77-,78+,79-,80-,83+,84-;;/m0../s1

InChI Key

PLLLCEYCBUPZIU-NCOAJCKSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N

Origin of Product

United States

Biosynthesis, Catabolism, and Regulation of Gd1a Ganglioside

Glycosyltransferase and Sialyltransferase Pathways in GD1a-Ganglioside Synthesis

The biosynthesis of this compound is a stepwise process involving the sequential addition of sugar and sialic acid residues to a ceramide backbone. nih.gov This synthesis primarily occurs in the endoplasmic reticulum and the Golgi apparatus. unimi.itresearchgate.netnih.govcreative-diagnostics.com The pathway begins with the formation of simpler gangliosides, which then serve as precursors for more complex structures like GD1a. nih.gov

The synthesis of the major brain gangliosides, including GD1a, starts from lactosylceramide. nih.gov A key precursor in the "a-series" pathway leading to GD1a is the ganglioside GM1. nih.govoup.com The final step in the synthesis of GD1a involves the addition of a sialic acid molecule to GM1. oup.com

Role of Specific Glycosyltransferases (e.g., ST3GAL2, ST3GAL3) in GD1a Synthesis

The terminal sialylation of GM1 to form GD1a is catalyzed by specific sialyltransferases. oup.com The primary enzyme responsible for this reaction in the brain is ST3Gal-II, the product of the St3gal2 gene. nih.govoup.comsigmaaldrich.come-jarb.org This enzyme preferentially transfers sialic acid to the terminal galactose of GM1. oup.comashpublications.org

Studies in mice have demonstrated the critical role of ST3Gal-II. Mice lacking the St3gal2 gene (St3gal2-null mice) show a significant reduction in GD1a levels in the brain, by approximately half. nih.govoup.comsigmaaldrich.com This indicates that while ST3Gal-II is the main enzyme, other sialyltransferases can partially compensate for its absence. nih.gov

ST3Gal-III, the product of the St3gal3 gene, has also been shown to contribute to GD1a synthesis. nih.govsigmaaldrich.com While mice lacking only St3gal3 have normal ganglioside profiles, mice lacking both St3gal2 and St3gal3 (St3gal2/3-double-null mice) exhibit a near-total loss of GD1a, with levels dropping to less than 5% of those in wild-type mice. nih.govoup.comsigmaaldrich.com This demonstrates that ST3Gal-III can synthesize GD1a, particularly in the absence of ST3Gal-II. nih.gov

EnzymeGenePrimary Function in GD1a SynthesisEffect of Gene Knockout in Mice
ST3Gal-IISt3gal2Primarily responsible for the terminal sialylation of GM1 to form GD1a. nih.govoup.comSignificant (~50%) reduction in brain GD1a levels. nih.govoup.com
ST3Gal-IIISt3gal3Contributes to GD1a synthesis, especially in the absence of ST3Gal-II. nih.govNo significant effect on its own, but combined with St3gal2 knockout, leads to almost complete loss of GD1a. nih.govoup.com

Subcellular Localization of this compound Biosynthesis (Endoplasmic Reticulum and Golgi Apparatus)

The biosynthesis of gangliosides, including GD1a, is a spatially organized process that begins in the endoplasmic reticulum (ER) and is completed in the Golgi apparatus. unimi.itresearchgate.netnih.govcreative-diagnostics.com The initial synthesis of ceramide, the lipid anchor of gangliosides, occurs in the ER. researchgate.netcreative-diagnostics.com

Ceramide is then transported to the Golgi apparatus, where the sequential addition of carbohydrate units takes place. unimi.itcreative-diagnostics.com The glycosyltransferases and sialyltransferases responsible for elongating the glycan chain are membrane-bound enzymes located within the lumen of the Golgi cisternae. nih.govnih.gov These enzymes are organized in a way that reflects the stepwise nature of ganglioside synthesis, with enzymes acting in the early steps located in the cis-Golgi and those involved in later steps found in the trans-Golgi and the trans-Golgi network. nih.gov Specifically, the synthesis of more complex gangliosides like GD1a occurs in the more distal compartments of the Golgi. nih.gov Once synthesized, GD1a is transported from the Golgi to the plasma membrane via vesicles. researchgate.netnih.gov

Ganglioside Catabolism and Lysosomal Degradation Pathways Affecting GD1a

The breakdown of gangliosides is essential for maintaining cellular homeostasis and primarily occurs in the lysosomes. unimi.it This catabolic process involves the stepwise removal of sugar and sialic acid residues by specific lysosomal hydrolases. nih.gov

Enzymatic Hydrolysis of this compound (e.g., by Sialidases like NEU3)

A key step in the catabolism of GD1a is the removal of its terminal sialic acid residue, a reaction that converts GD1a back to GM1. uniprot.orguniprot.org This hydrolysis is catalyzed by sialidases, also known as neuraminidases.

One important sialidase involved in GD1a catabolism is NEU3, a plasma membrane-associated sialidase. nih.govresearchgate.net NEU3 exhibits high catalytic efficiency for gangliosides, including GD1a. uniprot.orguniprot.orgresearchgate.net By hydrolyzing the α2-3 sialyl linkage, NEU3 activity leads to a decrease in GD1a levels and a corresponding increase in GM1. unimi.itnih.gov This enzymatic action can significantly alter the ganglioside composition of the cell surface. unimi.it For instance, overexpression of NEU3 in cultured cells results in a substantial reduction of GD1a content. nih.govresearchgate.net

Other sialidases, such as the lysosomal sialidase Neu1 and the recently identified Neu4, also play roles in ganglioside degradation. oup.comiyte.edu.tr Deficiency in Neu4 has been shown to lead to an increased level of GD1a and a decreased level of GM1 in the brains of mice, suggesting its importance in GD1a desialylation. oup.comoup.com

Lysosomal Storage Disorders Affecting Ganglioside Metabolism Relevant to GD1a

Defects in the lysosomal degradation of gangliosides can lead to their accumulation within cells, causing a group of severe neurodegenerative diseases known as lysosomal storage disorders or gangliosidoses. frontiersin.orgmdpi.com

GM1 Gangliosidosis : This disorder is caused by a deficiency of the lysosomal enzyme β-galactosidase, which is responsible for cleaving the terminal galactose from GM1 ganglioside. nih.govclevelandclinic.org While the primary storage product is GM1, the metabolic block can indirectly affect the levels and turnover of other gangliosides in the pathway, including GD1a.

The accumulation of undegraded gangliosides in these disorders leads to widespread neuronal damage and severe clinical symptoms. frontiersin.orgmdpi.com

Transcriptional and Post-Translational Regulation of this compound Expression

The expression of GD1a is tightly regulated at multiple levels to ensure its proper function. This regulation occurs at the level of gene transcription for the biosynthetic enzymes and through post-translational modifications that can alter enzyme activity. plos.orgresearchgate.net

The expression levels of the glycosyltransferases that synthesize gangliosides can change dramatically during development and in disease states. nih.govplos.org For example, the transcription of the St3gal2 gene, which is crucial for GD1a synthesis, is a key control point. plos.org Studies have shown that the expression of ST3GAL2 can be regulated by transcription factors such as NF-κB (specifically the RelB subunit) in certain cancer cells. plos.orgnih.gov Furthermore, epigenetic modifications like DNA methylation can also control ST3GAL2 expression. For instance, in some prostate cancer cells, the expression of ST3GAL2 is silenced by hypermethylation of its promoter region, and this can be reversed by androgens that lead to demethylation. plos.org The expression of GD1a itself has been shown to negatively regulate the transcription of other genes, such as matrix metalloproteinase-9 (MMP-9). tandfonline.com

Environmental and Nutritional Modulators of this compound Metabolism

The intricate balance of GD1a metabolism can be influenced by a range of external factors, from diet to environmental exposures. These modulators can affect the availability of precursors, the expression of metabolic enzymes, or the cellular environment in which these processes occur.

The composition of dietary fats is another critical modulator. Lack of essential fatty acids in the maternal diet has been shown to depress brain ganglioside concentrations in offspring. mdpi.com Studies on inflammatory bowel disease (IBD) have revealed a link between the condition and metabolic disturbances, including a threefold decrease in relative GD1a content in the intestine. mdpi.com This decrease was also associated with a reduction in polyunsaturated fatty acids within the ceramide portion of GD1a. plos.org

Caloric restriction has also been studied for its effects on brain lipids. In a mouse model of Sandhoff disease, a ganglioside storage disorder, caloric restriction delayed disease progression. However, this effect was attributed to anti-inflammatory mechanisms rather than a direct alteration of the brain's ganglioside composition.

Environmental Factors: Environmental agents can also impact ganglioside metabolism. Certain bacterial toxins exhibit high affinity for specific gangliosides, using them as receptors to enter cells. nih.gov While GM1 is a well-known receptor for cholera toxin, other toxins target different gangliosides, highlighting their role in pathogen-host interactions. nih.gov Furthermore, environmental toxicants such as benzo[a]pyrene (B130552) have been shown to remodel lipid rafts, the membrane microdomains where gangliosides like GD1a are concentrated, potentially altering their function and metabolic regulation. researchgate.net

The following table summarizes key research findings on how nutritional factors can modulate GD1a and related gangliosides.

Modulator Study Model Key Findings Impact on GD1a
Postnatal Undernutrition RatsResulted in a 55% decrease in total brain gangliosides. mdpi.comSelective decrease observed in mono- and disialo-gangliosides, which includes GD1a. mdpi.com
Dietary Gangliosides Neonatal RatsA diet supplemented with gangliosides (enriched in GD3) increased total retinal ganglioside content by 39%. arvojournals.orgThe relative percentage of GD1a was not significantly changed. arvojournals.org
Dietary Long-Chain Polyunsaturated Fatty Acids (LCPs) Neonatal RatsA diet supplemented with LCPs did not significantly alter total retinal ganglioside content. arvojournals.orgThe relative percentage of GD1a was not changed by the LCP diet. arvojournals.org
Inflammatory Bowel Disease (IBD) Human PatientsIntestinal mucosa from IBD patients showed altered ganglioside profiles compared to controls. mdpi.comA threefold higher relative content of GD1a was found in control intestine compared to IBD intestine. mdpi.com
Caloric Restriction Mouse Model of Sandhoff DiseaseDelayed disease progression and extended longevity.Had no significant effect on brain lipid composition, including the accumulated gangliosides.

Cellular and Subcellular Localization of Gd1a Ganglioside and Membrane Dynamics

Distribution of GD1a-Ganglioside in Cell Membranes and Lipid Rafts

GD1a is primarily located in the outer leaflet of the plasma membrane, where its ceramide portion is embedded in the lipid bilayer and the oligosaccharide chain extends into the extracellular space. plos.org This asymmetrical distribution is essential for its function in cell-cell recognition and signaling. nih.gov A significant characteristic of GD1a is its propensity to concentrate in specialized membrane microdomains known as lipid rafts. nih.govfrontiersin.orghmdb.ca These rafts are dynamic assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for cellular signaling processes. nih.govoup.com

The long, saturated hydrocarbon chains of the ceramide anchor of gangliosides like GD1a drive their partitioning into these ordered lipid domains. nih.gov The presence of GD1a, along with other gangliosides, contributes to the unique physicochemical properties of lipid rafts, including reduced membrane fluidity. mdpi.commdpi.com The concentration of GD1a within these rafts is not static and can be influenced by various factors, including interactions with other lipids and proteins. unimi.it For instance, cholesterol is known to facilitate the clustering of gangliosides within these microdomains. mdpi.com

The distribution of GD1a can vary significantly between different cell types and even within different regions of a single cell. In the adult mouse brain, for example, GD1a is not uniformly distributed but shows specific expression in certain nuclei and tracts, in contrast to the more widespread distribution of other major brain gangliosides like GD1b and GT1b. plos.org In the cerebellum, GD1a is found in all three layers of the cerebellar cortex. plos.org During the development of granule cells in the cerebellum, GD1a becomes enriched during the formation of synaptic and dendritic membranes. nih.gov

Table 1: Cellular and Subcellular Distribution of this compound

Location Description Key Functions Supporting Evidence
Plasma Membrane (Outer Leaflet) Asymmetrically distributed with the glycan headgroup facing the extracellular space.Cell-cell recognition, receptor for extracellular ligands (e.g., viruses, toxins), modulation of membrane protein activity.Immunohistochemical staining, biochemical fractionation. plos.orgnih.gov
Lipid Rafts Concentrated in these specialized membrane microdomains enriched in cholesterol and sphingolipids.Signal transduction platforms, regulation of receptor tyrosine kinases, entry point for certain pathogens.Detergent-resistant membrane fractionation, fluorescence microscopy. frontiersin.orghmdb.canih.gov
Nervous System Highly abundant in the brain, with specific distribution patterns in different regions. plos.orgAxon-myelin interactions, synaptic plasticity, neuronal development. plos.orgnih.govImmunohistochemistry in mouse brain sections. plos.org
Endo-lysosomal System Found within these compartments as part of its metabolic turnover. frontiersin.orgDegradation and recycling of the ganglioside.Trafficking studies using labeled gangliosides. asm.org
Golgi Apparatus Site of synthesis and modification. frontiersin.orgresearchgate.netAddition of sialic acid residues to precursor molecules.Pulse-chase labeling experiments. nih.gov
Endoplasmic Reticulum (ER) Involved in the initial steps of biosynthesis and retrograde transport from the plasma membrane. frontiersin.orgasm.orgnih.govVirion sorting, calcium homeostasis. frontiersin.orgasm.orgToxin trafficking studies, subcellular fractionation. nih.govmolbiolcell.org

Intracellular Trafficking and Compartmentalization of this compound

The journey of GD1a begins with its synthesis in the Golgi apparatus, where sialyltransferases add sialic acid residues to its precursor molecules. asm.orgresearchgate.netnih.gov Specifically, the conversion of GM1a to GD1a is catalyzed by the enzyme ST3GAL2. mdpi.com From the Golgi, newly synthesized GD1a is transported to the plasma membrane via vesicular transport. researchgate.net

Once at the cell surface, GD1a can be internalized through endocytic pathways. asm.orgconicet.gov.ar This process is crucial for its degradation and recycling. The internalized GD1a traffics through the endo-lysosomal system. frontiersin.org Interestingly, some molecules, like the B-subunit of the heat-labile enterotoxin LTIIb which binds to GD1a, can be transported from the plasma membrane to the Golgi and then retrogradely to the endoplasmic reticulum (ER). molbiolcell.org This retrograde transport pathway appears to be dependent on the association of the GD1a-toxin complex with lipid rafts. nih.govmolbiolcell.org

The compartmentalization of GD1a synthesis within the Golgi is also evident. Studies using the drug monensin, which disrupts the transport from the cis to the trans-Golgi stacks, have shown a blockage in the synthesis of complex gangliosides like GD1a, suggesting a sub-Golgi localization for the enzymes involved. nih.gov Furthermore, experiments at reduced temperatures (15°C) have indicated a more significant blockage in the synthesis of a-series gangliosides, including GD1a. nih.gov

Interactions of this compound with Other Membrane Lipids and Proteins

Within the crowded environment of the cell membrane, GD1a engages in a multitude of interactions with both lipids and proteins, which are critical for its function.

Lipid-Lipid Interactions: GD1a molecules can self-associate and interact with other lipids, particularly cholesterol and sphingolipids, to form the condensed lipid domains of rafts. mdpi.comnih.govpnas.org The structure of GD1a, with its two sialic acid residues, influences these interactions. chemrxiv.orgchemrxiv.org The position of these sialic acids is crucial; GD1a has one sialic acid on the terminal galactose and one on an internal galactose. chemrxiv.orgchemrxiv.org These interactions are not random; specific molecular species of GD1a can undergo lateral phase separation, creating distinct microdomains that can be recognized by enzymes like Vibrio cholerae sialidase. unimi.itacs.org

Protein-Lipid Interactions (Cis-Interactions): GD1a interacts laterally (in cis) with various membrane proteins, modulating their activity. czytelniamedyczna.pl These interactions are often dependent on the localization of both the ganglioside and the protein within lipid rafts. nih.gov

Receptor Tyrosine Kinases (RTKs): GD1a has been shown to modulate the activity of several RTKs. For instance, it can enhance the phosphorylation of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govczytelniamedyczna.plaacrjournals.org This modulation can lower the threshold for growth factor-induced signaling. aacrjournals.org

Toll-like Receptor 4 (TLR4): Pretreatment of cells with GD1a can prevent the translocation of TLR4 into lipid rafts, thereby inhibiting the inflammatory response induced by lipopolysaccharide (LPS). nih.gov

Granulocyte-Macrophage Colony-Stimulating Factor Receptor (GM-CSFR): GD1a can enhance GM-CSF-dependent cell proliferation and co-localizes with the alpha subunit of its receptor (GMRα). conicet.gov.ar

Protein-Lipid Interactions (Trans-Interactions): The oligosaccharide portion of GD1a extends into the extracellular space, where it can act as a receptor for proteins on adjacent cells or in the extracellular matrix (in trans). frontiersin.org

Myelin-Associated Glycoprotein (B1211001) (MAG): GD1a, along with GT1b, serves as a receptor for MAG, a protein on myelin sheaths. plos.orgfrontiersin.org This interaction is crucial for the stability of myelinated axons and plays a role in inhibiting axon outgrowth. frontiersin.org

Viral and Toxin Binding: GD1a is a receptor for the murine polyomavirus and the heat-labile enterotoxin type II (LTIIb) from E. coli. asm.orgmolbiolcell.orgembopress.org The binding of these molecules to GD1a is the first step in their entry into the host cell.

Table 2: Interactions of this compound with Membrane Components

Interacting Molecule Type of Interaction Functional Consequence Cellular Context
Cholesterol Lipid-Lipid (within rafts)Facilitates clustering of GD1a, stabilizes raft domains.General cell membranes. mdpi.com
Sphingomyelin Lipid-Lipid (within rafts)Co-localizes with GD1a in lipid rafts, contributes to raft properties.General cell membranes. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Protein-Lipid (cis)Enhances EGFR phosphorylation and signaling.Various cell types, including cancer cells. czytelniamedyczna.pl
VEGF Receptor-2 (VEGFR-2) Protein-Lipid (cis)Enhances VEGF-induced receptor phosphorylation and cell proliferation.Vascular endothelial cells. nih.govaacrjournals.org
Toll-like Receptor 4 (TLR4) Protein-Lipid (cis)Prevents TLR4 translocation to lipid rafts, inhibiting LPS signaling.Immune cells, epithelial cells. nih.gov
Myelin-Associated Glycoprotein (MAG) Protein-Lipid (trans)Mediates axon-myelin stability, inhibits axonal sprouting.Central and peripheral nervous system. plos.orgfrontiersin.org
Murine Polyomavirus Protein-Lipid (trans)Serves as a viral receptor, mediating viral attachment and entry.Host cells for the virus. asm.orgembopress.org
Botulinum Neurotoxin B Protein-Lipid (trans)Part of the high-affinity receptor complex for the toxin.Neuronal membranes. pnas.org
Synaptotagmin Protein-Lipid (trans)Interacts with GD1a to form the receptor complex for botulinum neurotoxin B.Neuronal membranes. pnas.org

Molecular and Cellular Functions of Gd1a Ganglioside

GD1a-Ganglioside as a Receptor and Co-receptor in Cell Signaling

This compound, a sialic acid-containing glycosphingolipid found on the outer leaflet of the plasma membrane, plays a significant role in cell signaling by acting as a receptor and co-receptor. ontosight.aiplos.org It is involved in modulating the function of various membrane proteins, including receptors for growth factors, and participates in cell-to-cell recognition. ontosight.aiplos.org

Research has demonstrated that GD1a can directly interact with and modulate the activity of several growth factor receptors.

Epidermal Growth Factor Receptor (EGFR): Exogenous GD1a has been shown to enhance the binding of epidermal growth factor (EGF) to its receptor, EGFR. nih.gov This enhancement is rapid, occurring within 30 minutes, and leads to increased EGFR dimerization. nih.gov Studies have shown that GD1a enrichment in the cell membrane can even trigger EGFR dimerization in the absence of EGF, thereby priming the cell for an enhanced response upon ligand binding. nih.gov This interaction is not limited to enhancement; in some contexts, such as in human neuroblastoma cell lines, GD1a has an inhibitory effect on EGF-induced EGFR phosphorylation and cell proliferation. mdpi.com

TrkB Receptor: While the direct interaction between GD1a and the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF), is a subject of ongoing research, gangliosides, in general, are known to modulate Trk family receptor signaling. nih.gov

GM-CSF Receptor: GD1a has been found to modulate the proliferative response induced by granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govbvsalud.org Exogenous GD1a enhances GM-CSF-induced proliferation in the FDC-P1 monocytic cell line. nih.govconicet.gov.ar This effect is associated with an increased expression of the alpha subunit of the GM-CSF receptor (GMRα) and the transcription factor C/EBPα. nih.govconicet.gov.ar Furthermore, GD1a co-localizes with the GM-CSF receptor, suggesting a direct interaction. nih.govsbbq.org.br

GD1a plays a complex, often context-dependent, role in the activation and modulation of receptor tyrosine kinases (RTKs). It can either enhance or inhibit RTK activity. czytelniamedyczna.plnih.gov

The modulatory effect of GD1a on RTKs is often observed within lipid rafts, which are specialized membrane microdomains. czytelniamedyczna.pl For instance, GD1a can enhance EGFR autophosphorylation and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This enhancement is linked to the ability of GD1a to facilitate EGFR dimerization. nih.gov Conversely, in some cellular systems, GD1a has been reported to inhibit the phosphorylation of EGFR. mdpi.com The specific outcome of the GD1a-RTK interaction appears to depend on the cell type, the specific ganglioside composition of the membrane, and the experimental conditions. nih.gov

Interactions with Growth Factors and Receptors (e.g., EGFR, TrkB, GM-CSF Receptor)

Involvement in Cell Adhesion and Cell-Cell Recognition Processes

This compound is implicated in the processes of cell adhesion and cell-cell recognition. ontosight.ai Its location on the cell surface allows it to interact with molecules on adjacent cells, thereby mediating cellular interactions. For example, in renal cell carcinoma, high expression of GD1a is associated with decreased cell adhesion. mdpi.com Gangliosides are also known to interfere with the interaction between fibronectin and its integrin receptors, which is a key process in cell adhesion. jneurosci.org

Modulation of Ion Channel and Transporter Activity by this compound (e.g., Ca2+ and Na+ channels)

This compound influences the activity of various ion channels and transporters, playing a role in maintaining cellular ion homeostasis.

Calcium (Ca2+) Channels: GD1a, in combination with other gangliosides like GM1, is involved in regulating neuronal Ca2+ homeostasis. nih.govmdpi.com While specific direct interactions are still being elucidated, gangliosides are known to modulate voltage-dependent Ca2+ channel activity. frontiersin.org This can occur through alterations in membrane fluidity or by concentrating Ca2+ ions near the channels. frontiersin.org In the context of certain autoimmune neuropathies, antibodies against a modified form of GD1a (GalNAc-GD1a) are thought to interfere with calcium channel function at the neuromuscular junction. Studies have shown that these antibodies can inhibit voltage-dependent calcium channel currents. nih.gov

Sodium (Na+) Channels: GD1a has been shown to increase the excitability of voltage-dependent sodium channels. nih.gov It can cause a hyperpolarizing shift in the steady-state activation of these channels without affecting their single-channel conductance. nih.gov This suggests that GD1a may induce conformational changes in the channel protein. nih.gov At the nodes of Ranvier, where voltage-gated sodium channels are concentrated, GD1a is strongly expressed. leangene-jo.com

Role in Neuronal Plasticity and Synaptic Function

Gangliosides, including GD1a, are crucial for neuronal plasticity, the brain's ability to remodel itself, which is fundamental for learning and memory. nih.gov They contribute to the formation and stabilization of synapses and neural circuits. nih.gov By modulating ion channel function and receptor signaling, gangliosides influence neuronal excitability and synaptic transmission. nih.govmdpi.com While much of the research in this area has focused on GM1, the interconnected metabolism of gangliosides, where GD1a can be converted to GM1, suggests an indirect but important role for GD1a. mdpi.com

This compound in Myelination and Axonal Integrity

Myelin-Associated Glycoprotein (B1211001) (MAG) Interactions: GD1a, along with GT1b, is a major receptor for Myelin-Associated Glycoprotein (MAG), a protein expressed by myelinating cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system). frontiersin.orgjneurosci.orgnih.gov This interaction between axonal GD1a and glial MAG is critical for the long-term stability of the axon-myelin unit, providing protection to the axon. nih.govmdpi.comfrontiersin.org The binding of MAG to GD1a and GT1b also plays a role in inhibiting axon outgrowth, which is important for preventing unwanted axonal sprouting in the healthy nervous system. frontiersin.orgnih.gov

Axonal Integrity: The interaction between GD1a and MAG is essential for maintaining the structural integrity of myelinated axons. jneurosci.org In the absence of complex gangliosides like GD1a, there is a reduction in MAG levels, suggesting a cooperative role in stabilizing the axo-glial junction. jneurosci.org Furthermore, GD1a is involved in overcoming inhibitors of myelination. For instance, exogenous GD1a can counteract the inhibitory effect of fibronectin aggregates on the maturation of oligodendrocyte progenitor cells, the cells responsible for myelination. jneurosci.org

Interactive Data Tables

Table 1: this compound Interactions with Growth Factor Receptors

Growth Factor ReceptorInteracting MoleculeEffect of InteractionCell/System Studied
EGFRGD1aEnhanced EGF binding and receptor dimerization nih.govNormal human dermal fibroblasts
EGFRGD1aIncreased receptor autophosphorylation and kinase activity nih.govNormal human dermal fibroblasts
EGFRGD1aEnhanced activation of MAPK signaling pathway nih.govFibroblasts
EGFRGD1aInhibited EGF-induced phosphorylation and cell proliferation mdpi.comHuman neuroblastoma cell line NBL-W
GM-CSF ReceptorGD1aEnhanced GM-CSF-induced cell proliferation nih.govconicet.gov.arFDC-P1 monocytic cell line
GM-CSF ReceptorGD1aIncreased expression of GMRα and C/EBPα nih.govconicet.gov.arFDC-P1 monocytic cell line
GM-CSF ReceptorGD1aCo-localization with the receptor nih.govsbbq.org.brFDC-P1 monocytic cell line

Table 2: Modulation of Ion Channels by this compound

Ion ChannelEffect of GD1aMechanismSystem Studied
Voltage-dependent Na+ channelsIncreased excitability nih.govHyperpolarizing shift in steady-state activation nih.govPlanar lipid bilayers
Voltage-dependent Ca2+ channelsModulation of activity frontiersin.orgAlteration of membrane fluidity, concentration of Ca2+ ions frontiersin.orgNeuronal cells
Voltage-dependent Ca2+ channelsInhibition of currents (by anti-GalNAc-GD1a antibodies) nih.govAntibody binding to channels nih.govPC12 pheochromocytoma cells

Neurobiological Roles of Gd1a Ganglioside in Health and Development

Developmental Expression Profiles of GD1a-Ganglioside in the Nervous System

The expression of gangliosides in the nervous system undergoes significant changes throughout development. In the early embryonic brain of vertebrates, the ganglioside profile is dominated by simpler forms, primarily GM3 and GD3. nih.gov As development progresses, there is a marked shift towards the synthesis of more complex gangliosides. nih.govresearchgate.net

Specifically, the concentration of GD1a, along with other complex gangliosides like GM1, GD1b, and GT1b, increases substantially in the later stages of embryonic development and into the postnatal period. nih.govmdpi.com In the developing human brain, the levels of GM1 and GD1a can increase by a factor of 12 to 15 from the 10th gestational week to five years of age, with the most rapid accumulation occurring around the time of birth. mdpi.com This period of intense GD1a accretion coincides with critical neurodevelopmental events such as dendritic arborization, axonal outgrowth, and the formation of synapses. nih.gov

This developmental shift in ganglioside composition is largely regulated by the expression levels of specific enzymes called ganglioside synthases. researchgate.net For instance, a decrease in GM3 and GD3 concentrations after embryonic day 16 in the rodent brain is met with a corresponding increase in a-series gangliosides like GD1a. nih.gov This suggests that the enzymatic machinery responsible for ganglioside synthesis is finely tuned to meet the changing demands of the developing nervous system. By adulthood, complex gangliosides, including GD1a, constitute over 90% of the total ganglioside mass in the brain. nih.gov

The following table summarizes the changes in the expression of major brain gangliosides during development.

Developmental StagePredominant GangliosidesKey Characteristics
Early Embryonic GM3, GD3Simpler ganglioside structures dominate.
Late Embryonic & Postnatal GM1, GD1a, GD1b, GT1bA significant increase in complex gangliosides occurs, coinciding with major neurodevelopmental milestones.
Adult GM1, GD1a, GD1b, GT1bComplex gangliosides make up over 90% of total brain gangliosides.

Contributions of this compound to Neuronal Migration and Differentiation

Gangliosides are known to be involved in fundamental cellular processes such as cell proliferation, adhesion, migration, and differentiation. tandfonline.com While the ganglioside 9-O-acetyl GD3 has been implicated in glial-guided neuronal migration, the broader family of complex gangliosides, including GD1a, plays a crucial role in neuronal differentiation. mdpi.com

Studies have shown that an increase in ganglioside biosynthesis is associated with the neuronal differentiation of dental pulp stem cells, with a notable increase in the expression of GD1a. nih.gov Similarly, research on mesenchymal stem cells (MSCs) has revealed that GD1a expression increases during differentiation towards an osteoblastic phenotype, a process that shares some regulatory pathways with neuronal differentiation. nih.gov In fact, previous reports have indicated that GD1a levels rise during both osteogenic and neuronal differentiation. nih.govaging-us.com The inhibition of ganglioside biosynthesis has been shown to hinder the early stages of neuronal differentiation in MSCs. nih.gov

The transition from neural stem cells to neuronal progenitors is marked by a shift from the synthesis of GD3 to GM1, which is thought to promote the expression of genes specific to neurons. frontiersin.org The subsequent increase in more complex gangliosides like GD1a during later developmental stages suggests a role in the maturation and specialization of neurons. nih.gov

This compound in Axon Guidance and Synaptogenesis

The period of most active GD1a accretion in the developing brain aligns with significant axonal outgrowth and the formation of synapses, suggesting a direct role in these processes. nih.gov Research using cultured hippocampal neurons has demonstrated that the most substantial changes in the synthesis of complex gangliosides, including GD1a, occur during axonogenesis (the initial formation of the axon) and its subsequent rapid growth. nih.gov During this phase, there is a significant increase in the synthesis of complex gangliosides like GM1, GD1a, GD1b, and GT1b. nih.gov

GD1a is considered a marker for synaptogenesis, the formation of synapses between neurons. mdpi.com Gangliosides are enriched in terminal axons and synaptic endings, highlighting their importance in the formation, development, and maintenance of the nervous system. mdpi.com They are thought to support the formation and stabilization of the functional synapses and neural circuits that form the structural basis for learning and memory. researchgate.net

Furthermore, GD1a and GT1b are the most abundant gangliosides found in axonal membranes. frontiersin.org They are major ligands for Myelin-Associated Glycoprotein (B1211001) (MAG), a protein expressed by myelinating cells that can inhibit neurite outgrowth. uzh.ch This interaction suggests a role for GD1a in the complex signaling that governs axon guidance and the establishment of stable connections.

Role in Maintenance of Neuronal Homeostasis and Survival

Gangliosides are essential for maintaining the integrity and normal functioning of the nervous system. mdpi.com They contribute to the stability and function of lipid rafts, which are specialized microdomains within the cell membrane that are crucial for nerve tissue integrity. mdpi.comnih.gov

In conjunction with GM1, GD1a is implicated in maintaining neuronal calcium (Ca2+) homeostasis. mdpi.comnih.gov Proper calcium signaling is vital for a vast array of neuronal functions, including neurotransmitter release, gene expression, and cell survival. Gangliosides can modulate the activity of voltage-dependent calcium channels, possibly by altering the physical properties of the cell membrane or by concentrating calcium ions near the channels. frontiersin.org

Moreover, gangliosides have demonstrated neuroprotective properties against toxic insults and can act as anti-apoptotic factors during neural cell differentiation. mdpi.comnih.gov The loss-of-function mutations in genes responsible for ganglioside biosynthesis lead to severe neurodevelopmental and neurodegenerative disorders in humans, underscoring their critical role in neuronal survival. nih.gov

This compound in Peripheral Nerve Function

GD1a plays a significant role in the peripheral nervous system (PNS), particularly in the context of myelination and nerve regeneration. GD1a and GT1b are major ligands for Myelin-Associated Glycoprotein (MAG) in Schwann cells, the myelinating cells of the PNS. frontiersin.org This interaction is thought to be important for axon-myelin stability, axonal protection, and regeneration. mdpi.comnih.gov

In the context of nerve injury, the synthesis of GD1a increases, and it becomes the major newly synthesized ganglioside on regenerating sciatic nerves. jneurosci.org However, the role of GD1a in regeneration is complex. While its presence is crucial for normal nerve function, antibodies against GD1a can inhibit the regeneration of peripheral nerve axons. jneurosci.org This is particularly relevant in certain autoimmune neuropathies where anti-GD1a antibodies are present. amegroups.org

Immunohistochemical studies have shown that a high percentage of small and medium-sized neurons in dorsal root ganglia, which are primarily involved in transmitting pain signals, are stained for GD1a. nih.gov This suggests a role for GD1a in the function of nociceptive primary afferent neurons.

The table below highlights key interactions and functions of GD1a in the peripheral nervous system.

Interacting Molecule/ProcessRole of GD1aSignificance
Myelin-Associated Glycoprotein (MAG) Major ligandContributes to axon-myelin stability and protection.
Nerve Regeneration Increased synthesis in regenerating nervesEssential for the regenerative process, but can also be a target for inhibitory antibodies.
Nociceptive Neurons High expression in a subset of sensory neuronsImplicated in the function of pain-sensing neurons.

This compound and Cognitive Functions (e.g., learning and memory in animal models)

The involvement of gangliosides in fundamental neuronal processes like synaptogenesis and synaptic plasticity provides a strong basis for their role in cognitive functions such as learning and memory. mdpi.com While research in this area has often looked at the effects of mixtures of gangliosides, some findings point to the importance of specific types, including GD1a.

Animal studies have suggested that dietary gangliosides can positively impact cognitive functions. mdpi.com For instance, rats supplemented with a bovine milk ganglioside mixture (principally composed of GM1a, GD1a, GD1b, and GT1b) have shown improved cognitive performance in some studies. mdpi.com Although the effects can be inconsistent depending on the specific ganglioside composition and experimental model, the evidence generally supports a beneficial role. mdpi.com

Mice that are genetically engineered to lack complex gangliosides, including GD1a, exhibit deficits in cognitive function and hippocampal plasticity. nih.gov Furthermore, daily administration of GM1 ganglioside to these mice has been shown to alleviate both motor and cognitive deficits. uzh.ch This suggests that the presence of complex gangliosides is necessary for normal cognitive processes. The mechanism of action is thought to be through an effect on the neuroplasticity of the brain, potentially mediated by enhanced synaptic plasticity in regions like the hippocampus. researchgate.net

Immunological Aspects and Autoimmunity Involving Gd1a Ganglioside

GD1a-Ganglioside as an Autoantigen in Autoimmune Neuropathies

The ganglioside GD1a is a crucial component of nerve cell membranes and has been identified as a significant autoantigen in several autoimmune neuropathies. Its involvement is particularly prominent in the acute motor axonal neuropathy (AMAN) variant of Guillain-Barré syndrome (GBS). researchgate.netnih.govoup.com In AMAN, the immune system mistakenly targets and attacks the axons of motor neurons. Antibodies directed against GD1a are strongly associated with this form of GBS. researchgate.netnih.govoup.comnih.govoup.com Research has shown that while GD1a is present in both motor and sensory nerves, the immune attack in AMAN is predominantly directed at motor axons. researchgate.netnih.govoup.com

The role of GD1a as an autoantigen is also implicated in other variants of GBS and related conditions. For instance, elevated levels of anti-GD1a antibodies have been observed in patients with the Miller Fisher syndrome (MFS), a variant of GBS characterized by ophthalmoplegia, ataxia, and areflexia. nih.gov While anti-GQ1b antibodies are the most common finding in MFS, the presence of anti-GD1a antibodies suggests a broader spectrum of autoimmune responses in this condition. nih.govnih.gov Furthermore, antibodies against complexes of GD1a and other gangliosides, such as GD1a/GD1b, have been linked to severe forms of GBS that may require mechanical ventilation. nih.govglycoforum.gr.jp

The following table summarizes the association of this compound as an autoantigen in various autoimmune neuropathies:

Autoimmune NeuropathyAssociation with Anti-GD1a AntibodiesKey Findings
Acute Motor Axonal Neuropathy (AMAN)Strongly associatedAnti-GD1a IgG antibodies are a hallmark of AMAN. researchgate.netnih.govoup.comnih.govoup.com The immune attack is primarily focused on motor axons, despite GD1a presence in sensory nerves as well. researchgate.netnih.govoup.com
Guillain-Barré Syndrome (GBS) - Severe FormsAssociated with anti-GD1a/GD1b complex antibodiesAntibodies against the GD1a/GD1b complex are linked to more severe disease requiring respiratory support. nih.govglycoforum.gr.jpd-nb.info
Miller Fisher Syndrome (MFS)Observed in some casesWhile less common than anti-GQ1b antibodies, elevated anti-GD1a antibodies have been reported in MFS patients. nih.govnih.gov
Acute Motor and Sensory Axonal Neuropathy (AMSAN)AssociatedAnti-GD1a antibodies are detected in AMSAN, which is considered part of a spectrum with AMAN. nih.gov

Characterization of Anti-GD1a Antibodies

Specificity and Epitope Mapping of Anti-GD1a Antibodies (including ganglioside complexes)

The specificity of anti-GD1a antibodies plays a critical role in their pathogenic effects. These antibodies recognize specific epitopes on the GD1a molecule. Studies using monoclonal anti-GD1a antibodies have revealed that the fine specificity of these antibodies determines their ability to preferentially bind to motor axons. researchgate.netnih.govoup.com By creating various chemical modifications of the sialic acid residues on GD1a, researchers have been able to map the critical epitopes recognized by these antibodies. researchgate.netnih.govoup.com It is postulated that the specific conformation and exposure of these epitopes on motor nerves contribute to the selective targeting seen in conditions like AMAN. researchgate.netnih.govoup.com

In addition to recognizing single GD1a molecules, some antibodies in GBS patients target ganglioside complexes. These complexes are formed by two or more different gangliosides, creating novel conformational epitopes that are not present on the individual ganglioside components. nih.govglycoforum.gr.jp For example, antibodies that react with a complex of GD1a and GD1b have been identified in patients with severe GBS. nih.govglycoforum.gr.jpd-nb.info These anti-ganglioside complex antibodies may not bind to either GD1a or GD1b alone, highlighting the importance of the quaternary structure formed by the association of these molecules in the cell membrane. glycoforum.gr.jp Similarly, antibodies to complexes like GQ1b/GD1a have been found in patients with Miller Fisher syndrome. nih.gov

The following table details the specificity of anti-GD1a antibodies:

Antibody SpecificityAssociated NeuropathyEpitope Characteristics
Anti-GD1a (monospecific)Acute Motor Axonal Neuropathy (AMAN)Recognizes specific epitopes on the GD1a molecule, with fine specificity determining motor nerve targeting. researchgate.netnih.govoup.com
Anti-GD1a/GD1b complexSevere Guillain-Barré Syndrome (GBS)Binds to a conformational epitope formed by the interaction of GD1a and GD1b gangliosides. nih.govglycoforum.gr.jpd-nb.info
Anti-GQ1b/GD1a complexMiller Fisher Syndrome (MFS)Recognizes a clustered epitope formed by the GQ1b and GD1a gangliosides. nih.gov
Anti-GM1/GalNAc-GD1a complexPure Motor Guillain-Barré SyndromeTargets a complex formed between GM1 and GalNAc-GD1a. nih.gov

Isotypes and Subclasses of Anti-GD1a Antibodies (e.g., IgG, IgM)

Anti-GD1a antibodies can belong to different isotypes, primarily IgG and IgM. The isotype of the antibody can influence its pathogenic potential and is often associated with specific clinical features. In the context of GBS and its variants, IgG anti-GD1a antibodies are of particular clinical significance.

IgG anti-GD1a antibodies are strongly associated with the acute motor axonal neuropathy (AMAN) subtype of GBS. researchgate.netnih.govoup.comnih.gov The presence of IgG anti-GD1a antibodies is often linked to a more severe disease course and a poorer prognosis. bmj.com In contrast, IgM anti-GD1a antibodies are also detected in some GBS patients, but their clinical significance is less clearly defined. neurology.org One study found that among patients with anti-GalNAc-GD1a antibodies, a derivative of GD1a, both IgG and IgM isotypes were present, with some patients having both. neurology.org

The following table summarizes the isotypes and subclasses of anti-GD1a antibodies and their clinical associations:

Isotype/SubclassAssociated NeuropathyClinical Significance
IgGAcute Motor Axonal Neuropathy (AMAN)Strongly associated with AMAN and predictive of a poor outcome in GBS. researchgate.netnih.govoup.comnih.govbmj.com
IgMGuillain-Barré Syndrome (GBS)Detected in some GBS patients, often in conjunction with IgG, but its independent clinical significance is less established. neurology.org
IgG1 and IgG3Guillain-Barré Syndrome (GBS)These subclasses are particularly effective at activating the complement system, which contributes to nerve damage.

Mechanisms of Antibody-Mediated Damage to this compound-Expressing Tissues (e.g., complement activation, macrophage-mediated demyelination, ion channel dysfunction)

The binding of anti-GD1a antibodies to their target on nerve cells triggers a cascade of events leading to nerve damage and dysfunction. Several mechanisms are involved in this process:

Complement Activation: A primary mechanism of damage is the activation of the classical complement pathway. oup.comresearchgate.net When anti-GD1a antibodies, particularly of the IgG1 and IgG3 subclasses, bind to GD1a on the axonal membrane, they initiate the complement cascade. nih.gov This leads to the formation of the membrane attack complex (MAC), which inserts into the cell membrane, creating pores and causing an influx of calcium. oup.comresearchgate.net This disruption of the axonal membrane integrity can lead to conduction block and axonal degeneration. amegroups.orgscientificarchives.com Experimental models have shown that complement deposition is a key feature of the pathology in anti-GD1a antibody-mediated neuropathy. oup.comresearchgate.net

Macrophage-Mediated Damage: The deposition of antibodies and complement components on the axon can also attract phagocytic immune cells, such as macrophages. These macrophages can then contribute to the damage through several mechanisms, including the stripping of the myelin sheath (in demyelinating forms) and direct damage to the axon. In axonal forms of GBS associated with anti-GD1a antibodies, macrophages are often seen in close proximity to degenerating axons.

Ion Channel Dysfunction: Anti-GD1a antibodies can directly interfere with the function of ion channels at the nodes of Ranvier, the gaps in the myelin sheath that are crucial for rapid nerve impulse conduction. jst.go.jp The binding of antibodies to gangliosides in these regions can disrupt the clustering and function of voltage-gated sodium channels, leading to impaired nerve conduction and, in some cases, reversible conduction failure. scientificarchives.com This can occur even without significant complement activation. jst.go.jp

Calpain Activation: The influx of calcium resulting from complement activation can activate intracellular proteases such as calpain. oup.com Activated calpain can then degrade cytoskeletal proteins within the axon, leading to further structural damage and contributing to axonal degeneration. oup.comresearchgate.net

The following table outlines the mechanisms of antibody-mediated damage:

MechanismDescriptionConsequence
Complement ActivationBinding of anti-GD1a antibodies to the axon initiates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC). oup.comresearchgate.netnih.govMAC insertion into the axonal membrane causes ion influx, particularly calcium, leading to conduction block and axonal injury. oup.comresearchgate.netamegroups.orgscientificarchives.com
Macrophage-Mediated DamageAntibody and complement deposition on the axon attracts macrophages, which can cause further damage.Phagocytosis of myelin and direct axonal damage.
Ion Channel DysfunctionAntibodies can directly interfere with the function of voltage-gated sodium channels at the nodes of Ranvier. jst.go.jpImpaired nerve conduction and reversible conduction failure. scientificarchives.com
Calpain ActivationCalcium influx due to complement activation can activate the protease calpain. oup.comDegradation of axonal cytoskeletal proteins, leading to structural damage and degeneration. oup.comresearchgate.net

Molecular Mimicry in Anti-GD1a Antibody Production (e.g., Campylobacter jejuni)

A leading hypothesis for the development of anti-GD1a antibodies is molecular mimicry, where a foreign antigen, typically from an infectious agent, shares structural similarity with a self-antigen. In the case of GBS, the most well-established link is with the bacterium Campylobacter jejuni. plos.orgnih.govoup.complos.orgnih.gov

The lipo-oligosaccharides (LOS) on the outer membrane of certain strains of C. jejuni bear remarkable structural resemblance to human gangliosides, including GD1a. oup.comasm.orgresearchgate.net When an individual is infected with one of these C. jejuni strains, the immune system mounts a response against the bacterial LOS. Due to the structural similarity, the antibodies produced can cross-react with the body's own GD1a gangliosides present on peripheral nerves. plos.orgoup.complos.orgnih.gov This cross-reactive immune response is believed to be the trigger for the autoimmune attack that characterizes GBS.

Studies have shown that GBS patients with anti-GD1a antibodies are more likely to have had a preceding C. jejuni infection. neurology.org Furthermore, specific serotypes of C. jejuni that express GD1a-like LOS have been more frequently isolated from GBS patients than from patients with uncomplicated enteritis. nih.gov The concept of molecular mimicry has been further supported by experimental models where immunization with C. jejuni LOS can induce the production of anti-ganglioside antibodies and neurological disease in animals. oup.com

The following table summarizes the key aspects of molecular mimicry in anti-GD1a antibody production:

Infectious AgentMimicked Self-AntigenMechanismClinical Association
Campylobacter jejuniThis compoundThe lipo-oligosaccharide (LOS) on the bacterial surface shares structural similarity with GD1a, leading to the production of cross-reactive antibodies. oup.comasm.orgresearchgate.netStrong association with the development of Guillain-Barré Syndrome (GBS), particularly the AMAN variant. neurology.orgplos.orgnih.govplos.orgnih.gov

Role of this compound in Immune Cell Function and Regulation

Beyond its role as an autoantigen, this compound also appears to play a role in modulating immune cell function and regulation. Gangliosides, including GD1a, are integral components of lipid rafts in the cell membrane, which are important signaling platforms for immune cells.

Some studies suggest that GD1a can have an inhibitory effect on certain immune functions. For example, GD1a has been shown to inhibit the cytotoxic function of CD8+ T cells by interfering with the trafficking and exocytosis of lytic granules. aai.org It can also inhibit the Toll-like receptor (TLR)-induced expression of co-stimulatory molecules and the secretion of pro-inflammatory cytokines by dendritic cells. nih.gov

Conversely, other research indicates that GD1a can have a stimulatory effect on immune responses. For instance, GD1a has been reported to enhance the production of IgG, IgM, and IgA by human peripheral blood mononuclear cells by increasing the secretion of IL-6 and IL-10 from monocytes. nih.gov

The expression of GD1a itself can be regulated during immune cell activation. For example, upon activation, both CD4+ and CD8+ T cells show a significant increase in the expression of GD1a. aai.org This upregulation may be important for subsequent interactions with other immune cells.

The following table provides an overview of the role of this compound in immune cell function:

Immune Cell TypeEffect of GD1aObserved Mechanism
CD8+ T CellsInhibition of cytotoxicityInterference with lytic granule trafficking and exocytosis. aai.org
Dendritic CellsInhibition of activationInhibits TLR-induced expression of co-stimulatory molecules and pro-inflammatory cytokine secretion. nih.gov
Peripheral Blood Mononuclear Cells (PBMCs)Enhancement of antibody productionIncreases IL-6 and IL-10 secretion from monocytes, leading to enhanced IgG, IgM, and IgA production. nih.gov
CD4+ and CD8+ T CellsUpregulation upon activationActivated T cells show increased expression of GD1a on their cell surface. aai.org

Pathophysiological Mechanisms Involving Gd1a Ganglioside in Neurological Disorders

Role of Anti-GD1a Antibodies in Guillain-Barré Syndrome (GBS) and Variants

Anti-GD1a antibodies are significantly implicated in the pathogenesis of Guillain-Barré syndrome (GBS), particularly its acute motor axonal neuropathy (AMAN) variant. neurology.orgamegroups.orgoup.com These antibodies often develop following a gastrointestinal infection, most notably with Campylobacter jejuni, through a process known as molecular mimicry. neurology.orgmdpi.com The lipo-oligosaccharides on the bacterial surface resemble the structure of human GD1a gangliosides, leading to an autoimmune response that targets peripheral nerves. neurology.orgnih.gov

The presence of IgG anti-GD1a antibodies is strongly linked to the AMAN form of GBS, which presents with acute muscle weakness and electrophysiological evidence of axonal damage. amegroups.orgnih.govoup.com GD1a gangliosides are highly concentrated at the nodes of Ranvier in motor nerves, making these sites a primary target for antibody-mediated attack. neurology.orgnih.gov The binding of these antibodies to GD1a on the nerve cell membrane is a crucial initiating event in the pathological cascade that results in nerve injury and the clinical manifestations of GBS. amegroups.orgoup.com

Pathological Mechanisms in Animal Models of GBS and GD1a Antibodies

Animal models have been pivotal in deciphering the pathological mechanisms of anti-GD1a antibodies in GBS. A common experimental approach involves immunizing rabbits or mice with GD1a ganglioside or with C. jejuni lipo-oligosaccharides that mimic GD1a, which induces the production of anti-GD1a antibodies and a subsequent neuropathy that resembles human GBS. gbs-cidp.orgnih.govjst.go.jp

These animal studies have demonstrated that the binding of anti-GD1a antibodies to the nodes of Ranvier triggers the activation of the complement system. amegroups.orgmdpi.comjst.go.jp This leads to the formation of the membrane attack complex (MAC), which creates pores in the axonal membrane, causing an influx of calcium and subsequent axonal degeneration. jst.go.jp This process results in the detachment of the myelin sheath at the paranodal regions and damage to the axon itself, which are characteristic features of AMAN. nih.gov The pathological findings in these animal models, including the infiltration of macrophages at the nodes of Ranvier, closely replicate what is observed in human cases of GBS.

Correlation of Anti-GD1a Antibodies with Experimental Neuropathic Phenotypes in Animal Models

In animal models of GBS, the administration of anti-GD1a antibodies consistently leads to neuropathic phenotypes that mirror the clinical features of AMAN. oup.com For instance, rabbits immunized with GD1a ganglioside have been shown to develop flaccid paralysis. gbs-cidp.orgnih.gov Similarly, mice sensitized to produce anti-GD1a antibodies exhibit progressive muscle weakness and electrophysiological evidence of motor nerve conduction block and axonal damage. oup.com

The specific clinical and pathological features observed in these models are highly dependent on the targeted ganglioside. Models focusing on anti-GD1a antibodies primarily demonstrate motor deficits with minimal to no sensory involvement, which reflects the high concentration of GD1a in motor nerves. oup.com Electrophysiological studies in these animals typically show a decrease in the amplitude of the compound muscle action potential (CMAP), which is consistent with axonal loss. Histological examination of the nerves from these animals reveals Wallerian-like degeneration of motor axons, providing a direct pathological link to the observed clinical and electrophysiological abnormalities. nih.gov

GD1a-Ganglioside in Other Autoimmune Neuropathies (e.g., Miller Fisher Syndrome, CIDP)

In Chronic Inflammatory Demyelinating Polyneuropathy (CIDP), the chronic counterpart to GBS, anti-GD1a antibodies are found in a small percentage of patients. nih.gov Their precise role in the chronic demyelinating process of CIDP is still being investigated, but it is thought to involve similar antibody-mediated nerve injury mechanisms as seen in GBS, but with a more prolonged course.

Altered this compound Expression in Neurodegenerative Diseases

Beyond autoimmune neuropathies, alterations in the expression and metabolism of this compound have been noted in several neurodegenerative diseases, suggesting a role for this ganglioside in the underlying pathology of these conditions. researchgate.net Gangliosides are essential for normal neuronal function, and any disruption in their balance can have significant consequences for neuronal health. frontiersin.org

The brain exhibits a complex and dynamic pattern of ganglioside expression that changes with development and aging. mdpi.com In neurodegenerative diseases, changes in the levels and distribution of specific gangliosides, including GD1a, may contribute to synaptic dysfunction, increased neuronal vulnerability, and the progression of the disease. researchgate.netfrontiersin.org

This compound in Alzheimer's Disease Pathology (e.g., Aβ aggregation)

In Alzheimer's disease (AD), a key pathological feature is the accumulation of amyloid-beta (Aβ) peptides. mdpi.com Gangliosides, particularly those of the a-series like GD1a, are concentrated in lipid rafts, which are microdomains within the cell membrane where Aβ production is believed to occur. plos.org Research indicates that GD1a can interact with Aβ and influence its aggregation. nih.gov

Some studies suggest that GD1a may play a role in modulating the formation of toxic Aβ oligomers. nih.gov The interaction between GD1a and Aβ is complex and appears to be influenced by the local concentration of the ganglioside and the specific form of the Aβ peptide. mdpi.com Changes in the ganglioside composition of neuronal membranes in AD brains, including alterations in GD1a levels, could therefore impact the kinetics of Aβ aggregation and contribute to the neurotoxicity observed in the disease. researchgate.nettandfonline.com Immunohistochemical studies have shown that GD1a is present in both dystrophic neurites and senile plaques in the brains of patients with Alzheimer's-type dementia, suggesting it may contribute to the formation of Aβ plaques. researchgate.net

This compound in Parkinson's Disease Pathogenesis

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. hilarispublisher.com Gangliosides, including GD1a, are known to interact with α-synuclein and can modulate its aggregation and toxicity. hilarispublisher.comjefferson.edu

Studies have demonstrated that GD1a can bind to α-synuclein and influence its conformational state. jefferson.edu This interaction may play a role in the pathogenesis of PD by affecting the formation of fibrillar α-synuclein aggregates. hilarispublisher.com It has been reported that the levels of GD1a are reduced in the brains of patients with PD. mdpi.com This deficiency may be due to decreased expression of the gene for ST3gal2, the enzyme responsible for synthesizing GD1a. plos.org A reduction in GD1a levels could disrupt its normal modulatory role, potentially exacerbating α-synuclein pathology and contributing to neuronal degeneration. mdpi.commdpi.com

Table of Compound Names

Compound Name
This compound
Anti-GD1a Antibodies
Lipo-oligosaccharides
Amyloid-beta (Aβ)
α-synuclein
Anti-GQ1b antibodies
Membrane Attack Complex (MAC)
GalNAc-GD1a

Interactive Data Table: Role of this compound in Neurological Disorders

DisorderRole of this compoundKey Pathological MechanismsAssociated Findings
Guillain-Barré Syndrome (AMAN) Target of autoimmune attack by anti-GD1a IgG antibodies. neurology.orgamegroups.orgoup.comMolecular mimicry with Campylobacter jejuni lipo-oligosaccharides. neurology.orgmdpi.com Complement activation and MAC formation at nodes of Ranvier leading to axonal damage. amegroups.orgmdpi.comjst.go.jpStrongly associated with the acute motor axonal neuropathy (AMAN) variant. amegroups.orgnih.govoup.com
Miller Fisher Syndrome (MFS) Less common target of autoantibodies. nih.govMay contribute to the clinical spectrum alongside the more common anti-GQ1b antibodies. nih.govA variant of Guillain-Barré syndrome.
Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) Infrequent target of autoantibodies. nih.govPotential involvement in chronic antibody-mediated nerve injury. nih.govA chronic form of autoimmune neuropathy.
Alzheimer's Disease Altered expression and interaction with amyloid-beta (Aβ). researchgate.netnih.govMay modulate Aβ aggregation and contribute to the formation of senile plaques. nih.govresearchgate.netGD1a is found in dystrophic neurites and senile plaques. researchgate.net
Parkinson's Disease Reduced levels in the brain and interaction with α-synuclein. mdpi.comMay influence the aggregation and toxicity of α-synuclein. hilarispublisher.comjefferson.edu Decreased expression of the synthesizing enzyme ST3gal2. plos.orgDeficiency may exacerbate α-synuclein pathology. mdpi.commdpi.com

This compound in Other Proteinopathies (e.g., Synucleinopathies, Tauopathies)

The involvement of gangliosides, particularly GM1, in the pathogenesis of synucleinopathies like Parkinson's disease (PD) is well-documented. nih.govresearchgate.net Research indicates that GM1 deficiency is closely linked to the aggregation of α-synuclein, a key pathological feature of PD. researchgate.net While the primary focus has been on GM1, evidence suggests a concurrent deficiency of GD1a in PD. nih.gov

Studies have revealed that in addition to GM1, levels of GD1a are also reduced in the substantia nigra of PD patients. nih.govhelsinki.fi This decrease in a-series gangliosides, including both GM1 and its metabolic precursor GD1a, is considered a significant factor in the disease's progression. nih.gov The age-related decline in both GM1 and GD1a in the human brain may contribute to the onset of sporadic PD. nih.gov This systemic deficiency is not limited to the central nervous system, as reduced levels of GM1 and GD1a have also been observed in peripheral tissues of PD patients. nih.gov

The interaction between α-synuclein and gangliosides is critical. Lipid rafts in neuronal membranes, which are rich in gangliosides like GM1, GD1a, GD1b, and GT1b, are primary sites for α-synuclein binding. helsinki.fi This interaction can influence the oligomerization and aggregation of α-synuclein, leading to the formation of neurotoxic species. helsinki.fi A deficiency in these gangliosides is thought to impair the normal, non-pathogenic interaction and promote the formation of harmful α-synuclein aggregates. researchgate.net

In Huntington's disease (HD), another proteinopathy, altered ganglioside levels have also been reported. nih.gov While research has heavily focused on GM1, studies on HD mouse models have shown reduced levels of both GD1a and GT1b. nih.gov

The relationship between tauopathies and GD1a is less direct but is linked through the broader interplay of synucleinopathies and tauopathies. nih.govnih.gov The aggregation of both α-synuclein and tau protein is a hallmark of several neurodegenerative diseases, and the mechanisms influencing one may impact the other.

Table 1: this compound in Proteinopathies

DisorderKey Findings Related to GD1aReferences
Parkinson's Disease (Synucleinopathy)Reduced levels of GD1a alongside GM1 in the substantia nigra and peripheral tissues. Age-related decline in GD1a is a potential contributing factor. GD1a is a component of lipid rafts where α-synuclein binding and aggregation occur. nih.gov, nih.gov, helsinki.fi
Huntington's DiseaseReduced levels of GD1a observed in mouse models of the disease. nih.gov

This compound in Brain Injury and Ischemia Mechanisms (Pre-clinical studies)

Pre-clinical studies have highlighted the neuroprotective potential of gangliosides in the context of brain injury and ischemia. While much of this research has centered on GM1, the role of GD1a is also significant, particularly given its status as a major brain ganglioside. oatext.com

In models of ischemic brain injury, such as those induced by middle cerebral artery occlusion (MCAO) in rats, treatment with gangliosides has shown promise. oatext.com For instance, GM1 administration has been found to reduce infarct volume and improve neurobehavioral outcomes. oatext.com These protective effects are associated with the modulation of various cellular pathways, including the inhibition of excitotoxicity and autophagy. oatext.comjefferson.edu

Gangliosides, including GD1a, are integral to maintaining neuronal function and viability. They play a role in modulating ion channel function and calcium homeostasis, both of which are critical in the context of ischemic injury. mdpi.com For example, GM1, in conjunction with GD1a, helps regulate neuronal Ca2+ homeostasis. mdpi.com An influx of calcium is a key event in the ischemic cascade that leads to neuronal death.

Furthermore, gangliosides can influence neuroinflammatory responses, which are a major component of the secondary injury cascade following brain trauma and ischemia. uzh.ch Major brain gangliosides can modulate the activation of microglia and the expression of inflammatory mediators. uzh.ch

The therapeutic potential of gangliosides in brain injury is also linked to their ability to promote neurorestorative processes. They have been shown to enhance neurite outgrowth and axonal sprouting, which are crucial for recovery after injury. mdpi.com

Table 2: Pre-clinical Findings of this compound in Brain Injury and Ischemia

Model/ConditionObserved Effects of Gangliosides (including GD1a)References
Rat MCAO Model (Ischemic Stroke)GM1 treatment reduced infarct volume and improved neurological function. oatext.com
General Neuronal FunctionGM1 and GD1a are involved in regulating neuronal calcium homeostasis. mdpi.com
NeuroinflammationMajor brain gangliosides modulate microglial activation and inflammatory responses. uzh.ch
Neuronal RepairExogenous gangliosides promote neurite outgrowth and axonal sprouting. mdpi.com

This compound in Neurodevelopmental Disorders (e.g., associated with ganglioside synthase mutations)

Gangliosides are crucial for normal neurodevelopment, and disruptions in their synthesis can lead to severe neurological disorders. mdpi.comfrontiersin.org GD1a, being one of the four major gangliosides in the brain, plays a significant role in processes such as neurogenesis, synaptogenesis, and cell differentiation. mdpi.comuzh.ch

Mutations in the genes encoding ganglioside synthase enzymes can have devastating consequences. For example, mutations in ST3GAL5, the gene for GM3 synthase, result in a lack of all complex gangliosides, including GD1a. frontiersin.org This leads to an infantile-onset epilepsy syndrome characterized by severe neurological deterioration. frontiersin.orgnih.gov Similarly, loss-of-function mutations in ST3GAL3, one of the sialyltransferases responsible for GD1a synthesis, have been identified in patients with West syndrome, a severe infantile epilepsy disorder. frontiersin.org

Animal models with genetic knockouts of ganglioside synthase genes have further elucidated the importance of these molecules. Mice lacking the ability to synthesize complex gangliosides exhibit a range of neurological deficits, including altered neural development, neuronal degeneration, and behavioral abnormalities. mdpi.com

These findings underscore the critical role of a complete ganglioside profile, including GD1a, for the proper development and function of the nervous system. Deficiencies can lead to a cascade of pathological events, resulting in severe neurodevelopmental disorders.

Table 3: this compound in Neurodevelopmental Disorders

Disorder/ConditionGenetic BasisConsequences Related to GD1aReferences
Infantile-onset Symptomatic Epilepsy SyndromeMutations in ST3GAL5 (GM3 synthase)Absence of all complex gangliosides, including GD1a. frontiersin.org, nih.gov
West Syndrome/Epileptic EncephalopathyLoss-of-function mutations in ST3GAL3Deficiency in GD1a and GT1b synthesis. frontiersin.org

This compound as a Receptor for Bacterial and Viral Toxins (e.g., Polyomavirus, Cholera toxin)

This compound serves as a cell surface receptor for various pathogens and their toxins, facilitating their entry into host cells. A notable example is its role as a receptor for the murine polyomavirus (Py). embopress.org

Studies have demonstrated that both GD1a and GT1b can function as receptors for Py. embopress.org The virus binds to the terminal sialic acid-galactose portion of these gangliosides. embopress.org This interaction is crucial for the subsequent steps of infection, including the transport of the virus from the plasma membrane to the endoplasmic reticulum. embopress.org Cells deficient in ganglioside synthesis are poorly infectible by polyomavirus, but their infectibility can be restored by the addition of GD1a. embopress.orgnih.gov Interestingly, GD1a appears to be involved in sorting the virus from the endolysosome to the endoplasmic reticulum, a critical step for successful infection. plos.org

While the cholera toxin primarily uses the ganglioside GM1 as its receptor, the heat-labile enterotoxin LT-IIb from Escherichia coli utilizes GD1a. nih.govasm.org This highlights the specificity of toxin-ganglioside interactions. The binding of these toxins to their respective ganglioside receptors is the initial step in a cascade of events that leads to their pathogenic effects.

Table 4: this compound as a Toxin Receptor

Toxin/VirusRole of GD1aMechanismReferences
Murine Polyomavirus (Py)Functional receptorBinds to the terminal sialic acid-galactose moiety of GD1a, facilitating viral entry and trafficking to the endoplasmic reticulum. embopress.org, plos.org, nih.gov
Escherichia coli heat-labile toxin LT-IIbFunctional receptorBinds to GD1a on the cell surface. nih.gov, asm.org

This compound in Multiple Sclerosis Pathogenesis (e.g., axonal damage, oligodendrocyte maturation)

This compound has a multifaceted and somewhat contrasting role in the pathogenesis of multiple sclerosis (MS), a demyelinating disease of the central nervous system. mdpi.com

On one hand, GD1a is involved in the crucial interaction between axons and myelin. Myelin-associated glycoprotein (B1211001) (MAG), located on the inner layer of the myelin sheath, binds to axonal gangliosides, including GD1a and GT1b. nih.gov This interaction is important for maintaining the stability of the axon-myelin unit. mdpi.com However, this same interaction can also inhibit axonal regeneration after injury. mdpi.com

On the other hand, GD1a has shown potential in promoting remyelination. In MS lesions, the extracellular matrix protein fibronectin can accumulate and inhibit the maturation of oligodendrocyte precursor cells (OPCs) into myelin-forming oligodendrocytes. jneurosci.orgeneuro.org Preclinical studies have shown that the exogenous addition of GD1a can overcome this inhibitory effect, promoting OPC differentiation and maturation. jneurosci.orgresearchgate.net This effect appears to be mediated through the activation of a protein kinase A (PKA)-dependent signaling pathway. jneurosci.orgeneuro.org

Therefore, GD1a presents a complex picture in MS. While it is a component of the machinery that can inhibit axonal regeneration, it also has the potential to promote the repair of myelin, a key therapeutic goal in MS. mdpi.com

Table 5: Role of this compound in Multiple Sclerosis

ProcessFunction of GD1aMechanismReferences
Axon-Myelin InteractionBinds to Myelin-Associated Glycoprotein (MAG), contributing to axon-myelin stability.Can also inhibit axonal regeneration. mdpi.com, nih.gov
Oligodendrocyte Maturation and RemyelinationPromotes OPC differentiation and maturation, overcoming the inhibitory effects of fibronectin.Activates a PKA-dependent signaling pathway. researchgate.net, jneurosci.org, eneuro.org

Research Methodologies and Model Systems for Gd1a Ganglioside Studies

Analytical Techniques for GD1a-Ganglioside Detection and Quantification

The detection and quantification of this compound rely on a variety of sophisticated analytical techniques that leverage its unique physicochemical properties. These methods are crucial for understanding its distribution, metabolism, and role in various biological processes.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a foundational technique for the separation and analysis of gangliosides, including GD1a. hebmu.edu.cnresearchgate.net This method offers excellent resolving power, making it suitable for separating complex ganglioside mixtures found in biological samples. hebmu.edu.cn

Key Principles and Applications:

Stationary Phase: HPTLC plates are typically precoated with silica (B1680970) gel 60, which provides a high-resolution separation medium. hebmu.edu.cn

Mobile Phase: The choice of solvent system is critical for achieving optimal separation. A common solvent system for ganglioside analysis is a mixture of chloroform, methanol, and an aqueous solution of calcium chloride. researchgate.net

Detection: After separation, gangliosides can be visualized using various staining reagents, such as orcinol, which reacts with the sialic acid residues to produce colored bands. researchgate.net The density of these bands can be quantified to estimate the amount of each ganglioside. researchgate.net

Applications: HPTLC is widely used for the qualitative and semi-quantitative analysis of ganglioside profiles in various tissues and cell lines. researchgate.netnih.gov For instance, it has been used to analyze the ganglioside composition of human glioma cells, where GD1a was identified as the predominant species. nih.gov It is also valuable for assessing changes in ganglioside expression during cellular differentiation. researchgate.net

Table 1: HPTLC Analysis of Ganglioside Expression in Human Synovial-Derived Mesenchymal Stem Cells (hSMSCs) and Chondrogenically Differentiated Aggregates researchgate.net

GangliosidehSMSCs (Relative %)Chondrogenic Aggregates (Relative %)
GM3PresentIncreased
GD3PresentIncreased

This table illustrates the application of HPTLC in quantifying changes in ganglioside expression during cell differentiation. The data is based on densitometric analysis of HPTLC plates.

Mass Spectrometry-Based Approaches (e.g., MALDI-MS)

Mass spectrometry (MS) has become an indispensable tool for the structural characterization and sensitive detection of gangliosides like GD1a. researchgate.netmdpi.com Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) MS is a particularly powerful technique in this regard. researchgate.netresearchgate.net

Key Principles and Advantages:

Ionization: MALDI-MS involves co-crystallizing the analyte (ganglioside) with a matrix material on a target plate. A pulsed laser beam irradiates the crystals, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.net

High Sensitivity and Specificity: MS-based methods offer high molecular specificity and sensitivity, allowing for the detection and characterization of gangliosides even in complex biological mixtures. researchgate.net

Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing detailed structural information about the glycan headgroup and the ceramide backbone. researchgate.netresearchgate.net This is crucial for distinguishing between isomeric gangliosides such as GD1a and GD1b. chemrxiv.org

Imaging Mass Spectrometry: MALDI imaging mass spectrometry (IMS) allows for the spatial analysis of gangliosides directly from tissue sections, providing insights into their distribution within different anatomical structures. researchgate.netchemrxiv.org

Table 2: Representative Mass Spectrometry Data for GD1a

TechniqueIonization ModeObserved m/zKey FindingsReference
MALDI-TOF-MSPositive[M+3Na-2H]⁺Identification of diagnostic fragment ions to differentiate GD1a from GD1b. researchgate.net
MALDI TIMS IMSNegativeVaries with ceramideGas-phase separation and distinct spatial localization of GD1a and GD1b isomers in brain tissue. chemrxiv.org
ESI-FTMSNegativeVaries with ceramideHigh-resolution analysis without significant sialic acid loss. researchgate.net

This table summarizes key findings from different mass spectrometry approaches used to analyze GD1a, highlighting the capability to differentiate isomers and determine spatial distribution.

Immunochemical Assays (e.g., ELISA, Immunohistochemistry, Flow Cytometry)

Immunochemical assays utilize the high specificity of antibodies to detect and quantify GD1a. These methods are widely employed in both research and clinical settings. amegroups.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method used to measure the levels of anti-ganglioside antibodies in serum or to detect the presence of GD1a itself. amegroups.org In a typical setup for antibody detection, purified GD1a is coated onto microplate wells, and patient serum is added. The binding of anti-GD1a antibodies is then detected using an enzyme-conjugated secondary antibody. amegroups.org

Immunohistochemistry (IHC): IHC allows for the visualization of GD1a expression and localization within tissue sections. merckmillipore.com This technique has been used to show that GD1a is primarily localized on the surface of cell bodies in human glioma cells. nih.gov Monoclonal antibodies specific for GD1a are applied to tissue slices, and their binding is visualized using a chromogenic or fluorescent reporter system. merckmillipore.com

Flow Cytometry: Flow cytometry can be used to quantify the expression of GD1a on the surface of individual cells in a suspension. Cells are incubated with a fluorescently labeled anti-GD1a antibody, and the fluorescence intensity of each cell is measured as it passes through a laser beam. This technique has been used to analyze GD1a expression on CD8+ T cells. aai.org

Glycomic and Glycoproteomic Profiling

Glycomic and glycoproteomic approaches provide a comprehensive analysis of the entire complement of glycans (glycome) and glycoproteins (glycoproteome) in a biological sample, including those related to GD1a. researchgate.netmdpi.com

Glycoproteomic Analysis: This focuses on identifying and characterizing intact glycopeptides. This can provide information about the specific proteins that are glycosylated and the structures of the attached glycans. researchgate.net

Integrated Approaches: Combining glycomic and glycoproteomic data allows for a deeper understanding of the complex interplay between glycans and proteins in cellular processes. researchgate.net These comprehensive profiling methods are crucial for identifying alterations in ganglioside expression associated with diseases like cancer. mdpi.com

In Vitro Cell Culture Models for this compound Research

In vitro cell culture models are indispensable for investigating the cellular functions of GD1a. These systems allow for controlled experimental manipulation to dissect the molecular mechanisms underlying GD1a's roles in various biological phenomena.

Neuronal Cell Lines and Primary Cultures

Neuronal cells are a primary focus for GD1a research due to its high abundance in the nervous system. nih.gov

Neuronal Cell Lines:

NG108-15: This neuroblastoma x glioma hybrid cell line expresses various gangliosides, including GD1a, making it a useful model to study the effects of anti-ganglioside antibodies. upenn.edu

IMR-32: This human neuroblastoma cell line has been genetically engineered to overexpress complex gangliosides like GD1a. nih.gov This model has been instrumental in demonstrating that a shift from simple to complex ganglioside expression can inhibit cell migration. nih.gov

Human Glioma Cells (N-370 FG): These cells, derived from a transformed human fetal glial cell culture, have been shown to have GD1a as the predominant ganglioside species. nih.gov

Primary Neuronal Cultures:

Dorsal Root Ganglion (DRG) Neurons: Primary cultures of DRG neurons from rats and mice are frequently used to study neurite outgrowth and axon regeneration. upenn.educonicet.gov.ar Studies using DRG neurons from mice lacking complex gangliosides (Galgt1-null) have demonstrated that the inhibitory effects of certain anti-ganglioside antibodies on neurite outgrowth are dependent on the presence of cell-surface gangliosides like GD1a. upenn.edu

Dissociated Cortical Neuron Cultures: These cultures, established from fetal rodent brains, provide a model system to study the role of gangliosides in neuronal membrane properties and signaling. nih.gov

Cerebellar Granule Neurons (CGNs): Primary cultures of CGNs have been used to investigate the role of ganglioside-lectin interactions in promoting neuritogenesis. researchgate.net

Table 3: Summary of Neuronal Cell Models Used in GD1a Research

Cell ModelTypeKey Research ApplicationFindingReference
NG108-15 Neuroblastoma x Glioma HybridStudy of anti-ganglioside antibody effectsExpresses GD1a and is susceptible to antibody-mediated inhibition of neurite outgrowth. upenn.edu
IMR-32 Human NeuroblastomaInvestigation of ganglioside composition on cell behaviorOverexpression of complex gangliosides, including GD1a, inhibits cell migration. nih.gov
Dorsal Root Ganglion (DRG) Neurons Primary Neuronal CultureAnalysis of neurite outgrowth and axon regenerationAnti-GD1a antibodies can inhibit neurite outgrowth by engaging cell-surface GD1a. upenn.educonicet.gov.ar
Dissociated Cortical Neurons Primary Neuronal CultureExamination of ganglioside function in neuronal membranesUsed to study the effects of altering ganglioside levels on neuronal properties. nih.gov
Human Glioma Cells (N-370 FG) Transformed Human Glial CellsCharacterization of ganglioside expression in gliomaGD1a is the predominant ganglioside. nih.gov

Glial Cell Cultures and Co-culture Systems

Glial cell cultures, including astrocytes, microglia, and oligodendrocytes, as well as co-culture systems with neurons, are instrumental in dissecting the specific roles of GD1a in cell-cell interactions within the nervous system. These in vitro models allow for controlled investigations into how GD1a present on neuronal surfaces interacts with glial cells and vice versa.

Studies have shown that gangliosides, including GD1a, are crucial for neuron-glia interactions, such as the interaction with myelin-associated glycoprotein (B1211001) (MAG), a protein on myelinating glial cells that binds to neuronal GD1a and GT1b. irb.hrmdpi.com This interaction is implicated in the inhibition of neurite outgrowth. mdpi.com

Co-culture systems are particularly valuable for studying complex processes like myelination. For instance, co-cultures of human induced pluripotent stem cell (iPSC)-derived sensory neurons and rat Schwann cells have been established to create stable, myelinating systems. oup.com These models can be used to investigate the impact of factors like anti-ganglioside antibodies on myelination and axo-glial signaling. oup.com In one study, the addition of anti-disialosyl ganglioside antibodies, which can recognize GD1a, to these co-cultures provided insights into the pathogenesis of inflammatory neuropathies. oup.com

Furthermore, primary microglia harvested from mixed glial cell cultures are used to study inflammatory responses. embopress.org For example, research has investigated the release of inflammatory mediators like IL-1β from microglia in response to stimulation with specific gangliosides. embopress.org Confocal microscopy of glial cell cultures, such as RAW264.7 macrophage cells, has been used to visualize changes in the cell surface expression of GD1a and other gangliosides upon stimulation with lipopolysaccharide (LPS), revealing a dynamic regulation of ganglioside patterns during macrophage activation. mdpi.com

Cell Type/SystemApplication in GD1a ResearchKey Findings
Mixed Glial Cultures Studying neuron-glia interactions and inflammatory responses.GD1a is a ligand for myelin-associated glycoprotein (MAG), influencing neurite outgrowth. irb.hrmdpi.com
Neuron-Schwann Cell Co-cultures Investigating myelination and the effects of anti-ganglioside antibodies.Allows for the study of axo-glial signaling and the pathogenic effects of antibodies targeting GD1a-containing epitopes. oup.com
Microglia Cultures Examining the role of GD1a in neuroinflammation.Used to assess the release of inflammatory cytokines in response to ganglioside stimulation. embopress.org
Macrophage Cell Lines (e.g., RAW264.7) Analyzing changes in ganglioside expression during immune cell activation.LPS stimulation alters the surface expression of GD1a, indicating its role in immune responses. mdpi.com

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models (Emerging)

Induced pluripotent stem cell (iPSC) technology has emerged as a powerful tool for modeling neurological diseases and studying the function of molecules like GD1a in a human-specific context. By reprogramming somatic cells from patients into iPSCs and then differentiating them into various neural cell types, researchers can create "disease-in-a-dish" models that recapitulate key aspects of human pathology. researchgate.netwjgnet.commdpi.com

These models are particularly valuable for studying neurodegenerative diseases where altered ganglioside metabolism is implicated. researchgate.netmdpi.commdpi.com For example, iPSC-derived neurons from patients with GM1 gangliosidosis, a lysosomal storage disorder, have been shown to exhibit impaired neurotransmitter release. researchgate.net While this research focused on GM1, the close metabolic relationship between GM1 and GD1a suggests that similar models could be used to investigate the specific consequences of GD1a dysregulation.

The ability to generate various neural cell types, including cortical neurons and glial cells, from iPSCs allows for the investigation of cell-type-specific roles of GD1a and its involvement in complex processes like synaptogenesis and neuroinflammation. wjgnet.commdpi.com Furthermore, iPSC-derived neuronal cultures provide a platform for studying the effects of genetic mutations on ganglioside metabolism and for screening potential therapeutic compounds. researchgate.netmdpi.com

While still an emerging field, the application of iPSC technology to study GD1a holds significant promise for advancing our understanding of its physiological functions and its role in human neurological disorders.

iPSC-Derived ModelApplication in Ganglioside ResearchPotential for GD1a Studies
Patient-Derived Neurons Modeling neurodegenerative diseases with altered ganglioside metabolism (e.g., GM1 gangliosidosis). researchgate.netInvestigating the functional consequences of GD1a deficiency or excess in human neurons.
Cortical Neuron Cultures Studying synaptic function and development. wjgnet.comElucidating the role of GD1a in synaptogenesis and neuronal network activity.
Neuron-Glia Co-cultures Recreating complex cellular interactions of the human nervous system. mdpi.comExamining the impact of GD1a on neuron-glia signaling and myelination in a human-specific context.

In Vivo Animal Models for Studying this compound Function and Pathology

In vivo animal models are indispensable for understanding the complex physiological and pathological roles of this compound in a whole-organism context. These models, primarily in mice, allow for the investigation of GD1a's function in development, neuronal function, and disease pathogenesis.

Genetically Modified Animal Models (e.g., Ganglioside Synthase Knockouts/Knockins)

Genetically modified mice with targeted disruptions in ganglioside biosynthesis pathways have been crucial for elucidating the specific functions of GD1a. irb.hrresearchgate.netmed-tohoku-antibody.comoup.com These models are created by knocking out or knocking in genes encoding specific glycosyltransferases.

For example, mice lacking the enzyme GD3 synthase (St8sia1 null mice) are deficient in b- and c-series gangliosides but show an accumulation of a-series gangliosides, including an overexpression of GD1a. irb.hrresearchgate.netnih.gov These mice have been instrumental in demonstrating that GD1a can mediate the inhibitory effects of anti-ganglioside antibodies on axon regeneration. nih.gov Conversely, B4galnt1 null mice lack all complex gangliosides, including GD1a, and are used to study the consequences of their absence, which includes severe motor deficits and neurodegeneration. irb.hr

These genetically engineered models have also been pivotal in overcoming immune tolerance to generate high-affinity anti-GD1a antibodies for research and diagnostic purposes. researchgate.netmed-tohoku-antibody.comnih.gov By immunizing mice that are genetically incapable of producing GD1a, researchers can elicit a robust immune response to the ganglioside. researchgate.netnih.gov

Animal ModelGenetic ModificationKey Phenotype related to GD1aResearch Application
St8sia1 null mice Knockout of GD3 synthase geneOverexpression of GD1aStudying the effects of GD1a overexpression and its role in antibody-mediated nerve injury. researchgate.netnih.gov
B4galnt1 null mice Knockout of GM2/GD2 synthase geneLack of complex gangliosides, including GD1aInvestigating the consequences of GD1a deficiency; used to generate anti-GD1a antibodies. irb.hrresearchgate.netnih.gov
Siat8a-null mice Knockout of GT1b synthase geneAbundant expression of GD1a, lack of b-series gangliosidesDemonstrating the specific role of GD1a in mediating antibody-induced inhibition of axon regeneration. nih.gov

Antibody-Induced Neuropathy Models (e.g., Passive Transfer Models)

Passive transfer models, where anti-GD1a antibodies are administered to animals, are widely used to mimic the pathology of human autoimmune neuropathies like Guillain-Barré syndrome (GBS). nih.govjneurosci.orggbs-cidp.orgamazonaws.com These models provide direct evidence for the pathogenic role of anti-GD1a antibodies.

In these models, the passive transfer of monoclonal or patient-derived anti-GD1a antibodies can induce neuropathy, characterized by nerve injury and impaired axon regeneration. nih.govjneurosci.orgamazonaws.com Studies using these models have shown that anti-GD1a antibodies can directly inhibit the regeneration of injured peripheral nerve axons, independent of complement-mediated damage. nih.govamazonaws.com The severity of the neuropathy can be enhanced in models where the blood-nerve barrier is compromised, allowing for greater antibody access to the nerves. jneurosci.org

These models have also been crucial in demonstrating the principle of molecular mimicry, where antibodies generated against microbial antigens, such as those from Campylobacter jejuni, cross-react with GD1a on nerve cells, leading to nerve damage. researchgate.netnih.gov

Disease Models with Altered this compound Expression (e.g., Parkinson's, Alzheimer's models)

Several neurodegenerative disease models exhibit alterations in GD1a expression, suggesting its involvement in their pathophysiology.

Parkinson's Disease (PD): In mouse models of PD, as well as in human patients, a deficiency of GD1a has been observed in the substantia nigra. mdpi.commdpi.comfrontiersin.org A mouse model with a partial deficiency in GM1 (and consequently GD1a) due to a mono-allelic disruption of the B4galnt1 gene displays parkinsonian features, supporting the role of ganglioside deficiency in the disease's etiology. mdpi.com Furthermore, lower expression levels of the enzyme responsible for GD1a synthesis (ST3GAL2) have been found in the substantia nigra of PD patients. frontiersin.orgnih.gov

Alzheimer's Disease (AD): In the APP/PS1 transgenic mouse model of AD, age-dependent changes in GD1a levels have been observed in both gray and white matter regions. researchgate.net While the precise role of these changes is still under investigation, they point to a dysregulation of ganglioside metabolism in the context of AD pathology. researchgate.net

Huntington's Disease (HD): In mouse models of HD, such as the YAC128 and R6/2 mice, reduced levels of GD1a have been reported in various brain regions, including the corpus callosum, striatum, and cortex. nih.govfrontiersin.org These changes are observed from the early stages of the disease, suggesting that altered GD1a metabolism may contribute to the disease process. frontiersin.org

Advanced Imaging Techniques for this compound Localization and Dynamics (e.g., Confocal Microscopy)

Advanced imaging techniques are essential for visualizing the distribution and dynamics of GD1a in cells and tissues. Confocal laser scanning microscopy is a widely used method for this purpose. mdpi.comuni-frankfurt.de

By using specific antibodies against GD1a or fluorescently labeled cholera toxin subunit B (which can bind to GM1, a close structural relative of GD1a), researchers can obtain high-resolution images of GD1a localization within cellular compartments and on the cell surface. mdpi.comuni-frankfurt.de For example, confocal microscopy has been employed to visualize changes in GD1a expression on the surface of macrophages during activation and to examine the intracellular localization of gangliosides in neuronal models of storage diseases. mdpi.comuni-frankfurt.de

These imaging techniques allow for the co-localization of GD1a with other cellular markers, providing insights into its association with specific organelles or protein complexes. For instance, studies have used confocal microscopy to examine the co-localization of gangliosides with lysosomal markers in models of neurodegenerative storage diseases. mdpi.com

Emerging Research Areas and Pre Clinical Therapeutic Strategies Involving Gd1a Ganglioside

Role of GD1a-Ganglioside in Axonal Regeneration and Repair Mechanisms (Pre-clinical)

GD1a, a major ganglioside in axonal membranes, plays a crucial, albeit complex, role in the processes of axonal regeneration and repair. nih.gov Preclinical studies have illuminated its dual nature, acting as both a stabilizer of axon-myelin interactions and a potential inhibitor of regeneration, depending on the context.

In the peripheral nervous system (PNS), GD1a, along with GT1b, is involved in maintaining the stability of the axon-myelin unit through its interaction with myelin-associated glycoprotein (B1211001) (MAG). nih.govmdpi.com However, following an axotomy (the cutting of an axon), a notable shift in ganglioside composition occurs. The enzyme Neu3 sialidase becomes upregulated, converting the inhibitory gangliosides GD1a and GT1b into GM1. nih.govfrontiersin.org This conversion is thought to destabilize the interaction with myelin and promote axon growth by counteracting the inhibitory signals from myelin. nih.gov Inhibition of this enzymatic conversion has been shown to reduce axonal regeneration, highlighting the importance of this metabolic shift. nih.gov

Conversely, in the central nervous system (CNS), this conversion to GM1 does not readily occur, which may partly explain the limited regenerative capacity of CNS axons. frontiersin.org The persistent presence of GD1a and GT1b can contribute to the inhibition of axon outgrowth. nih.govfrontiersin.org This inhibitory function is associated with their participation in a multimeric signaling complex that includes the Nogo receptor and MAG. nih.gov

Interestingly, preclinical models of demyelination have shown that exogenous administration of GD1a can stimulate oligodendrocyte progenitor cells to proliferate and mature, thereby promoting remyelination, a critical step in restoring axon function. nih.gov Furthermore, studies have suggested that blocking the inhibitory activity of GD1a and GT1b with antibodies can lead to neurite outgrowth in vitro and preserve spinal cord axons and neurons in animal models of amyotrophic lateral sclerosis (ALS). nih.gov

These findings underscore the intricate and context-dependent role of GD1a in neural repair, suggesting that therapeutic strategies may need to be timed precisely to either block its inhibitory effects during early regeneration or leverage its role in remyelination during later stages of repair. nih.gov

Modulating this compound Expression or Function for Pre-clinical Therapeutic Benefit

Given the significant role of GD1a in both the healthy and diseased nervous system, researchers are actively exploring various preclinical therapeutic strategies aimed at modulating its expression or function. These approaches range from correcting metabolic imbalances to targeting the ganglioside with specific molecules.

Enzyme Replacement or Gene Therapy Approaches for Ganglioside Metabolism (Pre-clinical)

Disorders of ganglioside metabolism, such as GM1 and GM2 gangliosidoses, are characterized by the accumulation of specific gangliosides due to deficient enzymatic activity. nih.govmdpi.com While these disorders are primarily associated with GM1 and GM2, the metabolic pathways are interconnected, and modulating the enzymes involved can have broader effects on the ganglioside profile, including GD1a levels.

Gene Therapy offers another avenue by introducing a correct copy of the defective gene to restore enzyme production. patsnap.com Preclinical studies for gangliosidoses have utilized adeno-associated virus (AAV) vectors to deliver genes like GLB1 (for GM1-gangliosidosis) or HEXA and HEXB (for GM2-gangliosidoses). mdpi.comjci.org These therapies have shown promise in animal models, demonstrating the potential to correct the underlying enzymatic deficiency and, consequently, the aberrant ganglioside accumulation. patsnap.comjci.org

Small Molecule Modulators of Ganglioside Biosynthesis or Catabolism (Pre-clinical)

An alternative to replacing enzymes is to use small molecules to modulate the pathways of ganglioside synthesis or breakdown. This approach, known as substrate reduction therapy (SRT), aims to balance the rate of ganglioside synthesis with the impaired rate of their degradation.

Preclinical research is underway to develop small molecule inhibitors of ganglioside biosynthesis. zacharon.comzacharon.com These inhibitors target specific enzymes in the synthesis pathway. For example, by inhibiting enzymes like GM2/GD2 synthase, it's possible to reduce the production of complex gangliosides. pnas.org The goal is to identify compounds that can penetrate the central nervous system and selectively inhibit ganglioside synthesis to alleviate the accumulation in lysosomal storage diseases. zacharon.com This strategy holds the potential to treat multiple types of gangliosidoses with a single therapy by targeting a common synthesis pathway. zacharon.com

Antibody-Based Approaches for Neurological Disorders (Pre-clinical, e.g., neutralizing harmful autoantibodies)

In certain autoimmune neurological disorders, such as Guillain-Barré syndrome (GBS), the body produces autoantibodies against gangliosides, including GD1a. researchgate.netscientificarchives.com These anti-GD1a antibodies can contribute to nerve damage and impair recovery. researchgate.netjneurosci.org

Preclinical studies have demonstrated that passive transfer of these autoantibodies can inhibit axon regeneration. jneurosci.org This has led to the exploration of antibody-based therapies aimed at neutralizing these harmful autoantibodies or blocking their detrimental effects. creative-diagnostics.com

One approach involves using monoclonal antibodies that can counteract the inhibitory effects of anti-GD1a antibodies. For instance, studies have shown that blocking the signaling pathways, such as the RhoA/ROCK pathway, which is activated by anti-ganglioside antibodies, can prevent the inhibition of axon regeneration. conicet.gov.arnih.gov Pharmacological inhibitors of these pathways have shown pro-regenerative effects in animal models. nih.gov

Furthermore, the development of targeted therapies, including complement inhibitors, is being investigated in preclinical models of GBS to protect against antibody-mediated nerve injury. ref.ac.uk These approaches aim to mitigate the damage caused by the autoimmune response and promote nerve repair.

This compound as a Biomarker in Experimental Disease Models (Pre-clinical)

Changes in the levels and distribution of GD1a have been observed in several preclinical models of neurological diseases, suggesting its potential as a biomarker for disease status and progression.

In models of Huntington's disease (HD) , for example, reduced levels of GD1a and other gangliosides have been reported. researchgate.net Studies in HD animal models have shown that higher levels of GM1 and GD1a correlate with milder symptoms, suggesting that monitoring these gangliosides could provide insights into disease severity. medrxiv.org

Similarly, in Parkinson's disease (PD) models, a deficiency of GM1 and GD1a has been noted in the substantia nigra, a brain region heavily affected by the disease. mdpi.com This reduction in ganglioside levels may contribute to the neurodegenerative process. frontiersin.org The accumulation of α-synuclein, a hallmark of PD, has been linked to impaired trophic signaling and reduced GM1 levels, further supporting the role of gangliosides as potential biomarkers. frontiersin.org

In the context of autoimmune neuropathies , the presence of anti-GD1a antibodies is a key diagnostic and prognostic marker in some forms of Guillain-Barré syndrome. researchgate.net Their levels can correlate with the clinical course of the disease.

The development of advanced analytical techniques, such as mass spectrometry, has enabled more precise quantification of different ganglioside species, including GD1a, in various biological samples. nih.govsciex.com This facilitates the use of GD1a as a biomarker in preclinical research to track disease progression and evaluate the efficacy of therapeutic interventions.

Systems Biology and Omics Approaches to this compound Research

To gain a more comprehensive understanding of the complex roles of GD1a, researchers are increasingly employing systems biology and "omics" approaches. These methods allow for the large-scale analysis of molecules and their interactions within biological systems.

Lipidomics , the comprehensive analysis of lipids, has been instrumental in characterizing the changes in ganglioside profiles in various disease models. researchgate.net By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a detailed "snapshot" of the ganglioside metabolome, revealing shifts in GD1a levels and its relationship with other lipids. researchgate.netsciex.com

Transcriptomics , the study of the complete set of RNA transcripts, can provide insights into the regulation of ganglioside metabolism by analyzing the expression of genes encoding the enzymes responsible for GD1a synthesis and degradation, such as ST3GAL2. frontiersin.orgresearchgate.net

Integrating these omics datasets allows for a more holistic view of how GD1a is involved in complex biological processes. For example, combining lipidomics and transcriptomics can help to elucidate the regulatory networks that control ganglioside metabolism and how they are perturbed in disease. researchgate.net This systems-level understanding is crucial for identifying novel therapeutic targets and developing more effective treatments for neurological disorders.

Interorgan Metabolism of this compound and Systemic Health (Pre-clinical)

Gangliosides synthesized or absorbed in the intestinal mucosa can be provided to peripheral tissues for uptake. mdpi.comnih.gov The intestine metabolizes dietary gangliosides and incorporates them into chylomicrons, which are then secreted into circulation, making them available to other organs. nih.govresearchgate.net This pathway is significant as it suggests that dietary intake can influence the systemic pool of gangliosides. The liver is considered the primary origin of most plasma gangliosides. medrxiv.orgmedrxiv.org Exogenously administered gangliosides have been shown to be taken up by the nervous system as well as peripheral organs like the liver, muscle, and kidney. mdpi.com

A critical aspect of GD1a's role in systemic health is its function as a metabolic reservoir for GM1 ganglioside. mdpi.comsemanticscholar.org The conversion of GD1a to GM1 is facilitated by the activity of sialidases, such as Neu3, at the plasma membrane. mdpi.com This precursor-product relationship means that systemic levels and metabolism of GD1a directly impact the availability of GM1, a ganglioside with significant neurotrophic and neuroprotective properties. semanticscholar.orgnih.gov

Pre-clinical studies in models of neurodegenerative diseases, such as Parkinson's and Huntington's disease, have revealed a systemic deficiency in a-series gangliosides, including both GD1a and GM1. mdpi.comnih.gov This decline is not restricted to the brain but is also observed in peripheral tissues. nih.gov In animal models of Huntington's disease, for example, reduced synthesis of GM1 and other major brain gangliosides has been noted. medrxiv.orgjneurosci.org Restoring ganglioside levels in these models has shown profound therapeutic effects, reducing neurodegeneration and improving motor and cognitive symptoms. medrxiv.orgmedrxiv.org These findings underscore the neuroprotective role of endogenous gangliosides and suggest that systemic ganglioside depletion may contribute to disease progression. medrxiv.org

The interorgan metabolism of gangliosides is also implicated in metabolic disorders. In pre-clinical and clinical studies of type 2 diabetes, alterations in the metabolism and transport of gangliosides are evident. nih.gov For instance, in individuals with type 2 diabetes, the chylomicron content of GD1 was observed to be 50% lower compared to controls four hours after a meal, indicating that the condition alters the ceramide composition of gangliosides available for uptake by peripheral tissues. researchgate.net These findings point to a significant role for the intestinal mucosa in the interorgan metabolism of gangliosides and its disruption in the diabetic state. nih.gov

Furthermore, dietary gangliosides, including the family to which GD1a belongs, have demonstrated beneficial effects on intestinal health in pre-clinical models, which has systemic implications. frontiersin.org In rat models, dietary gangliosides helped prevent the degradation of tight junction proteins during inflammation. frontiersin.org This improvement in intestinal barrier integrity can reduce systemic inflammation by preventing the translocation of bacterial antigens into the bloodstream. researchgate.net

Pre-clinical Research Findings on GD1a Interorgan Metabolism and Systemic Health

Study FocusPre-clinical ModelKey Findings Related to GD1aSystemic Health Implications
Neurodegeneration (Parkinson's Disease)Mouse models; neuronal and non-neuronal tissuesA systemic deficiency of GD1a, the metabolic precursor to GM1, is observed in both central nervous system and peripheral tissues. nih.gov An age-related decline in GD1a is a factor in brain-related etiology. mdpi.comSuggests that systemic GD1a/GM1 deficiency is a key factor in neuronal viability and function, and its progressive loss contributes to Parkinson's disease pathogenesis. nih.gov
Neurodegeneration (Huntington's Disease)HD cell and mouse modelsHigher plasma levels of GD1a correlated with milder symptoms. medrxiv.orgmedrxiv.org Reduced synthesis of major gangliosides is observed. medrxiv.orgjneurosci.orgPoints to a neuroprotective role for endogenous gangliosides; depletion may contribute to disease progression, while restoration is a potential therapeutic strategy. medrxiv.org
Metabolic Disease (Type 2 Diabetes)Human subjects (observational)The interorgan metabolism of gangliosides is altered. nih.gov Chylomicron GD1 content was 50% lower in subjects with Type 2 Diabetes post-meal, affecting ganglioside availability for peripheral tissues. researchgate.netIndicates that the intestinal mucosa's role in interorgan ganglioside metabolism is disrupted in diabetes, potentially impacting systemic inflammatory and signaling pathways. nih.gov
Intestinal InflammationRat models; Caco-2 intestinal cells (in vitro)Dietary ganglioside mixtures (containing GD1a) inhibited the degradation of tight junction proteins during inflammation. frontiersin.orgImproving intestinal integrity may reduce systemic inflammation and improve symptoms associated with inflammatory bowel disease. frontiersin.orgresearchgate.net
AgingHuman and mouse brain tissue analysisGD1a content is significantly reduced during aging in the human brain. mdpi.com In aged mice, a decrease in GD1a was also confirmed, suggesting a block in biosynthesis. frontiersin.orgThe decline in the GD1a reservoir for GM1 production is a major contributor to the overall decrease in brain sialic acid content during aging, potentially impacting neuronal function. mdpi.com

Q & A

Q. What are the primary biological functions of GD1a-ganglioside in cellular systems?

GD1a is a sialic acid-containing glycosphingolipid found in neural tissues, bone marrow, and immune cells. Its roles include modulating cell signaling (e.g., as a co-receptor for Toll-like receptor 2 in bacterial toxin recognition ), regulating neuronal differentiation , and influencing osteogenesis by upregulating BMP-2 and osteocalcin expression in mesenchymal stem cells (MSCs) . Methodologically, these functions are studied via gene expression analysis (RT-PCR), histochemical staining (e.g., Alizarin red S for bone mineralization), and cellular assays (e.g., TLR2 recruitment to lipid rafts) .

Q. How is GD1a detected and quantified in biological samples?

GD1a can be detected using anti-GD1a IgM/IgG antibodies via line blot assays, which separate antigens electrophoretically and use labeled anti-human antibodies for visualization . Quantification often involves high-performance thin-layer chromatography (HPTLC) or mass spectrometry. For autoimmune studies, serum antibody titers in conditions like Guillain-Barré syndrome are measured using standardized thresholds (e.g., ordinal scales with positive/negative cutoffs) .

Experimental Design & Validation

Q. How should researchers design experiments to investigate GD1a’s role in osteogenesis?

In vitro: Culture MSCs in osteogenic differentiation media (10% FBS, vitamin C, β-glycerophosphate) and treat with GD1a (e.g., 20–100 µM). Assess differentiation via Alizarin red S staining for calcium deposition and RT-PCR for osteogenic markers (BMP-2, osteocalcin) . In vivo: Use LmnaDhe/+ mutant mice (a model of bone loss) and administer GD1a intraperitoneally (5–30 mg/kg, 2–3x/week for 7 weeks). Evaluate bone density via μCT scans, focusing on trabecular number and cortical thickness .

Q. What controls are critical when studying GD1a’s interaction with TLR2?

Include negative controls (e.g., TLR2-knockout cells) and validate GD1a’s lipid raft recruitment using fluorescence microscopy or sucrose gradient fractionation. Confirm specificity with competitive inhibition assays (e.g., pre-incubating cells with excess GD1a or blocking antibodies) .

Data Interpretation & Contradictions

Q. How can researchers resolve contradictions in GD1a’s role in autoimmune diseases?

Conflicting data on GD1a autoantibodies in Guillain-Barré syndrome (GBS) may arise from antigen presentation variability. Use hybrid ganglioside dimers (e.g., GM1–GD1a) to distinguish cross-reactive antibodies from those specific to GD1a . Stratify patient cohorts by Campylobacter infection status, as GD1a antibody titers are significantly higher in infected GBS cases (OR = 23.84, p = 0.006) .

Q. Why do GD1a levels vary across brain regions during aging, and how should this be addressed experimentally?

Postmortem studies show GD1a decreases in the frontal cortex but remains stable in the occipital cortex . Control for regional heterogeneity by sampling multiple brain areas and correlating findings with age-related markers (e.g., senescence-associated β-galactosidase). Use mass spectrometry for precise ganglioside profiling .

Advanced Research Questions

Q. What molecular mechanisms link GD1a to α-synuclein aggregation in neurodegenerative diseases?

GD1a may inhibit α-synuclein fibrillation by stabilizing its soluble form. Test this via in vitro fibrillation assays (Thioflavin T fluorescence) with GD1a co-incubation. Compare results with other gangliosides (e.g., GM1, GD1b) to identify structural specificity .

Q. How does GD1a modulate immune responses in tumor microenvironments?

GD1a shed from tumor cells promotes angiogenesis by enhancing endothelial cell proliferation (20 µM GD1a increases proliferation by 30–50% ). Use transwell co-culture systems with tumor cells and endothelial cells, and block GD1a with neutralizing antibodies to assess pathway dependency.

Methodological Optimization

Q. What are the best practices for isolating GD1a from tissue samples?

Extract gangliosides using chloroform/methanol/water (4:8:3) followed by purification via column chromatography (e.g., DEAE-Sephadex). Validate purity with HPTLC and normalize concentrations using the Folin phenol reagent for protein measurement .

Q. How can researchers improve reproducibility in GD1a-related osteogenesis studies?

Standardize MSC sources (e.g., bone marrow-derived vs. adipose-derived) and culture conditions (e.g., serum lot, passage number). Report detailed protocols for GD1a administration (e.g., dosing intervals, vehicle composition) and μCT parameters (voxel size, thresholding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.